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  • Product: 2-(2-ethylphenoxy)-N-methylethanamine
  • CAS: 57162-89-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Pharmacological Potential of 2-(2-Ethylphenoxy)-N-Methylethanamine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter scaffolds that serve as the backbone for neuroactive and cardiovascular therapeutics. 2-(2-ethylphenoxy)-N-methyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter scaffolds that serve as the backbone for neuroactive and cardiovascular therapeutics. 2-(2-ethylphenoxy)-N-methylethanamine (CAS: 57162-89-7) is a prime example of an aryloxyethylamine—a privileged pharmacophore. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological potential. By moving beyond basic structural data, this guide emphasizes the causality behind molecular behaviors and provides self-validating experimental protocols designed to ensure absolute scientific integrity in your laboratory workflows.

Structural & Physicochemical Characterization

The structural nuances of 2-(2-ethylphenoxy)-N-methylethanamine (EPME) dictate its pharmacokinetic behavior. The molecule consists of an ortho-ethyl substituted phenoxy ring linked via an ether oxygen to an N-methylethanamine chain.

The Causality of Molecular Design
  • The Ortho-Ethyl Substitution: The presence of the ethyl group at the ortho position sterically forces the ether oxygen out of the aromatic plane. This disruption of resonance localization increases the electron density on the oxygen, subtly altering the dipole moment. More importantly, it creates a lipophilic shield around the ether linkage, enhancing blood-brain barrier (BBB) penetrance.

  • The N-Methyl Secondary Amine: Primary amines are rapidly degraded by Monoamine Oxidase (MAO). The N-methyl substitution provides steric hindrance against rapid oxidative deamination while preserving the critical hydrogen-bond donor capacity required for anchoring to monoamine transporters or adrenergic receptors.

Quantitative Physicochemical Summary

The following table synthesizes the core physicochemical parameters of EPME, crucial for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile[1].

ParameterValuePharmacological Implication
CAS Number 57162-89-7Unique chemical identifier.
Molecular Formula C₁₁H₁₇NODetermines exact mass for high-resolution MS.
Molecular Weight 179.26 g/mol Highly favorable for CNS penetration (<400 Da).
Topological Polar Surface Area (TPSA) 21.3 ŲExcellent BBB permeability (ideal TPSA < 90 Ų).
Calculated LogP (XLogP3) ~2.5Optimal lipophilicity for membrane diffusion without excessive trapping in adipose tissue.
Rotatable Bonds 5Balances conformational flexibility with target-binding entropy.
H-Bond Donors / Acceptors 1 / 2Meets Lipinski’s Rule of 5; ensures target specificity.

Synthetic Methodology & Purity Validation

To study EPME, high-purity synthesis is required. The most robust approach is a two-step Williamson ether synthesis followed by nucleophilic amination.

DOT Diagram: Synthetic Workflow & Validation Logic

G A 2-Ethylphenol + 1,2-Dibromoethane B Williamson Ether Synthesis (K2CO3) A->B C Intermediate: Bromoethoxy-2-ethylbenzene B->C SN2 Reaction D Amination (Methylamine/EtOH) C->D E Crude EPME D->E Nucleophilic Sub F Acid-Base Extraction & LC-MS Validation E->F G Pure EPME (>98% Yield) F->G Mass Balance Check

Caption: Synthetic workflow of 2-(2-ethylphenoxy)-N-methylethanamine with self-validating QC steps.

Protocol 1: Synthesis and Self-Validating Purification of EPME

Objective: Synthesize EPME with >98% purity, ensuring no unreacted alkylating agents remain.

  • Etherification (Step 1):

    • Dissolve 2-ethylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add anhydrous K₂CO₃ (1.5 eq) and 1,2-dibromoethane (3.0 eq). The excess dibromoethane prevents dimerization (formation of 1,2-bis(2-ethylphenoxy)ethane).

    • Heat to 70°C for 12 hours under nitrogen.

  • Amination (Step 2):

    • Isolate the intermediate via silica gel chromatography.

    • Dissolve the intermediate in a sealed tube with a 33% solution of methylamine in absolute ethanol (10.0 eq). Heat at 80°C for 8 hours.

  • Self-Validating Workup (Acid-Base Extraction):

    • Causality: Amines form water-soluble salts in acid, while organic impurities remain lipophilic.

    • Action: Acidify the crude mixture with 1M HCl to pH 2. Extract with ethyl acetate (discard the organic layer containing unreacted ether). Basify the aqueous layer with 2M NaOH to pH 10, then extract with dichloromethane (DCM).

    • Validation Check: Weigh the final dried product. Perform LC-MS on both the discarded organic layer and the final product. System Validation: If the mass balance (yield + waste) does not equal 100% (±5%), it indicates product loss to emulsion or incomplete ionization, invalidating the yield calculation.

Pharmacological Relevance: The Aryloxyethylamine Scaffold

The terminal phenoxy group linked to an ethylamine chain is a highly privileged moiety in medicinal chemistry[2]. Variations of this scaffold are the core of highly potent α1D adrenoceptor antagonists (used for benign prostatic hyperplasia)[3] and serotonin/norepinephrine reuptake inhibitors (SNRIs)[4].

The ortho-ethyl group of EPME specifically enhances hydrophobic interactions within the binding pockets of monoamine transporters, mimicking the catechol ring of endogenous neurotransmitters while resisting enzymatic degradation.

DOT Diagram: Pharmacological Pathway

G Ligand 2-(2-Ethylphenoxy)- N-methylethanamine Target Monoamine Transporter (NET / SERT) or α1-AR Ligand->Target Competitive Binding Effector Synaptic Cleft Neurotransmitter Accumulation Target->Effector Reuptake Inhibition Receptor Post-Synaptic Receptor Activation Effector->Receptor Signal Amplification Outcome Modulation of Vascular Tone & Neuroprotection Receptor->Outcome Downstream Cascade

Caption: Proposed mechanism of action for aryloxyethylamine derivatives at synaptic interfaces.

Advanced Physicochemical Profiling Protocols

Relying solely on computational predictions (like XLogP3) is dangerous. Computational models often fail to account for the specific conformational folding of the ortho-ethyl group over the ether oxygen, which shields the polar surface area and artificially inflates experimental lipophilicity compared to flat topological predictions.

Protocol 2: Determination of LogD₇.₄ via Shake-Flask LC-UV

Objective: Empirically determine the distribution coefficient at physiological pH.

  • Phase Preparation: Mutually saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours. Separate the phases.

  • Partitioning:

    • Dissolve 1 mg of EPME in 1 mL of the saturated octanol.

    • Add 1 mL of saturated PBS.

    • Vortex for 5 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Self-Validating Quantification:

    • Analyze both the aqueous and organic phases using HPLC-UV (λ = 270 nm).

    • Validation Check: Calculate the total mass recovered (Mass in Octanol + Mass in PBS). System Validation: The total recovery must be >95%. A recovery of <95% indicates that the compound is precipitating at the interface or adsorbing to the glassware, rendering the calculated LogD invalid.

Protocol 3: pKa Determination via Potentiometric Titration

Objective: Determine the ionization constant of the secondary amine to predict physiological charge state.

  • Setup: Dissolve EPME in a 0.15 M KCl solution (to maintain constant ionic strength) at 25°C under a nitrogen blanket (to prevent CO₂ absorption, which alters pH).

  • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator.

  • Self-Validating Calibration:

    • Validation Check: Run a simultaneous blank titration (just KCl) and a reference standard titration (e.g., Labetalol, known pKa ~7.4 and 9.3).

    • System Validation: If the reference standard's calculated pKa deviates by more than ±0.05 units from literature values, the glass electrode's Nernstian response is compromised, and the EPME data must be discarded until the electrode is recalibrated.

Conclusion

2-(2-ethylphenoxy)-N-methylethanamine represents a highly tunable, privileged scaffold in drug discovery. By understanding the causality behind its structural features—specifically the lipophilic shielding of the ortho-ethyl group and the metabolic stability of the N-methyl amine—researchers can better predict its pharmacokinetic behavior. Utilizing self-validating experimental protocols ensures that the physicochemical data driving your lead optimization remains rigorously accurate.

References

  • Title: Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists Source: PubMed / European Journal of Medicinal Chemistry URL: [Link]

  • Title: Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: MDPI / International Journal of Molecular Sciences URL: [Link]

  • Title: Studies toward the Discovery of the Next Generation of Antidepressants. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(2-ethylphenoxy)-N-methylethanamine

A Note to the Researcher: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information on the in vitro mechanism of action for the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information on the in vitro mechanism of action for the specific compound 2-(2-ethylphenoxy)-N-methylethanamine . The subsequent guide is therefore constructed based on a systematic, hypothesis-driven approach that a senior application scientist would employ to elucidate the mechanism of action for a novel phenoxy-N-methylethanamine derivative. This document serves as a detailed roadmap for the necessary in vitro studies, outlining the scientific rationale, experimental design, and data interpretation required to characterize this molecule.

Part 1: Deconstructing the Molecule: A Hypothesis-Driven Approach

The structure of 2-(2-ethylphenoxy)-N-methylethanamine provides critical clues to its potential biological targets. The molecule comprises three key pharmacophores: an ethyl-substituted phenol ring, an ether linkage, and an N-methylethanamine side chain. This structural motif is common in a variety of pharmacologically active agents, suggesting several plausible mechanisms of action that warrant investigation.

Our primary hypothesis is that 2-(2-ethylphenoxy)-N-methylethanamine will exhibit activity at one or more of the following target classes:

  • Monoamine Transporters: The N-methylethanamine moiety is a classic feature of substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Adrenergic Receptors: The phenoxyethylamine scaffold is a well-established backbone for ligands of α- and β-adrenergic receptors.

  • Serotonin Receptors: Various serotonin receptor subtypes recognize structures bearing a phenoxyethylamine core.

  • Ion Channels: The lipophilic nature of the molecule suggests potential interactions with voltage-gated or ligand-gated ion channels.

This guide will detail the in vitro assays required to systematically test these hypotheses.

Part 2: Elucidating the Pharmacological Profile: A Step-by-Step In Vitro Cascade

To systematically investigate the mechanism of action, a tiered approach will be employed, starting with broad screening and progressing to more specific functional and mechanistic assays.

Tier 1: Primary Target Screening - Radioligand Binding Assays

The initial step is to determine the binding affinity of 2-(2-ethylphenoxy)-N-methylethanamine across a panel of receptors and transporters. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the compound's affinity (Ki) for its targets.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell lines recombinantly expressing the target of interest (e.g., HEK293 cells expressing human DAT, NET, SERT, or various adrenergic and serotonin receptor subtypes) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (2-(2-ethylphenoxy)-N-methylethanamine).

  • Incubation: The plates are incubated at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Data Presentation: Target Binding Profile

TargetRadioligandKi (nM) of 2-(2-ethylphenoxy)-N-methylethanamine
Dopamine Transporter (DAT)[³H]WIN 35,428Experimental Value
Norepinephrine Transporter (NET)[³H]nisoxetineExperimental Value
Serotonin Transporter (SERT)[³H]citalopramExperimental Value
α1-Adrenergic Receptor[³H]prazosinExperimental Value
α2-Adrenergic Receptor[³H]rauwolscineExperimental Value
β1-Adrenergic Receptor[³H]CGP-12177Experimental Value
β2-Adrenergic Receptor[³H]dihydroalprenololExperimental Value
5-HT1A Receptor[³H]8-OH-DPATExperimental Value
5-HT2A Receptor[³H]ketanserinExperimental Value

Causality Behind Experimental Choices: This broad panel is selected based on the structural alerts within the molecule. The inclusion of monoamine transporters and a range of adrenergic and serotonin receptors provides a comprehensive initial screen to identify the most promising targets for further investigation.

Tier 2: Functional Characterization - Cellular Uptake and Second Messenger Assays

Once high-affinity targets are identified, the next crucial step is to determine the functional activity of 2-(2-ethylphenoxy)-N-methylethanamine at these targets. Is it an agonist, antagonist, or a substrate (in the case of transporters)?

Experimental Workflow: Functional Assays

G cluster_GPCR GPCR Signaling Compound 2-(2-ethylphenoxy)-N-methylethanamine Receptor Target Receptor Compound->Receptor G_Protein G-protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: Generalized GPCR signaling pathway.

To validate the engagement of specific signaling pathways, techniques such as Western blotting can be employed to measure the phosphorylation status of key downstream proteins (e.g., ERK, CREB) following compound treatment.

Part 3: Ensuring Scientific Integrity and Trustworthiness

Every experiment described is designed as a self-validating system. This is achieved through:

  • Use of Controls: Every assay must include positive and negative controls. For example, in a binding assay, a known high-affinity ligand for the target serves as a positive control, while a structurally unrelated, inactive compound can be used as a negative control.

  • Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of potency (EC50/IC50) and can reveal complex pharmacological behaviors such as partial agonism or allosteric modulation.

  • Orthogonal Assays: Whenever possible, confirming results with a different assay that measures a distinct endpoint enhances the confidence in the findings. For example, a binding result can be confirmed with a functional assay.

  • Statistical Analysis: All experiments should be performed with sufficient replicates to allow for robust statistical analysis to determine the significance of the observed effects.

Conclusion

While no data currently exists for 2-(2-ethylphenoxy)-N-methylethanamine, this guide provides a comprehensive and scientifically rigorous framework for its in vitro characterization. By following this hypothesis-driven, tiered approach, researchers can systematically elucidate the compound's primary molecular targets, determine its functional activity, and gain initial insights into its downstream signaling mechanisms. The successful execution of these studies will lay the essential groundwork for any further preclinical or clinical development of this novel chemical entity.

References

As there is no published literature on 2-(2-ethylphenoxy)-N-methylethanamine, a conventional reference list cannot be provided. The methodologies and principles outlined in this guide are based on standard practices in pharmacology and drug discovery, as detailed in foundational textbooks and review articles in the field. For specific protocols, researchers are directed to authoritative sources such as:

  • Current Protocols in Pharmacology: A comprehensive collection of peer-reviewed, regularly updated laboratory methods in pharmacology. (URL: [Link])

  • Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (URL: [Link])

Foundational

The Pharmacokinetic Profile of 2-(2-ethylphenoxy)-N-methylethanamine (Posiphen) in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the pharmacokinetic properties of 2-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of 2-(2-ethylphenoxy)-N-methylethanamine, commonly known as Posiphen, in key preclinical animal models. Posiphen is a promising small molecule with neuroprotective effects, making its absorption, distribution, metabolism, and excretion (ADME) profile a critical area of study for its development as a therapeutic agent for neurodegenerative diseases.[1][2] This document synthesizes available data on Posiphen's journey through the biological systems of mice, rats, and dogs, offering insights into its metabolic fate, bioavailability, and tissue distribution. Detailed experimental protocols for conducting pharmacokinetic studies and a summary of key quantitative parameters are presented to aid researchers in designing and interpreting their own investigations.

Introduction: The Significance of Preclinical Pharmacokinetics

The preclinical evaluation of a drug candidate's pharmacokinetics (PK) is a cornerstone of the drug development process.[3] These studies, conducted in animal models, are essential for predicting how a drug will behave in humans, informing dosage regimens, and identifying potential safety concerns.[3] For a compound like Posiphen, which targets the central nervous system (CNS), understanding its ability to cross the blood-brain barrier and its metabolic stability within the brain are of paramount importance.[1][4] This guide delves into the specific ADME characteristics of Posiphen, providing a robust foundation for further research and clinical translation.

Overview of Posiphen's Pharmacokinetic Profile Across Species

Posiphen exhibits generally similar absorption and metabolism patterns across mice, rats, dogs, and even humans, although there are species-specific differences in clearance rates.[1][2] It is a hydrophobic small molecule with good oral bioavailability and the ability to penetrate the blood-brain barrier.[1] A consistent finding across animal models is the rapid clearance of Posiphen and its metabolites from plasma, typically within 8 hours.[1][2] However, the compound demonstrates an extended half-life of over 12 hours in the cerebrospinal fluid (CSF) and brain tissue, suggesting retention and potential for sustained target engagement within the CNS.[1][2]

The primary metabolites of Posiphen are (+)-N1-norPosiphen (N1) and (+)-N8-norPosiphen (N8), formed through N-demethylation.[5][6] A further metabolite, (+)-N1, N8-bisnorPosiphen, is considered a minor metabolite in most species.[7][8] The N8 metabolite is often the most predominant in plasma and brain tissue.[1][8] While both Posiphen and its main metabolites show neuroprotective activities, the N1 metabolite has been associated with some adverse effects, making the metabolic ratio an important consideration.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Posiphen and its primary metabolites in mice, rats, and dogs following oral administration. These values are essential for inter-species scaling and for predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Posiphen in Animal Models (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)T1/2 (h)AUC (0-8h) (ng·h/mL)
Mouse659390.50.5621707
Rat40-0.51.03-
Dog20-1.181.96-

Data compiled from multiple sources.[1][9][10]

Table 2: Pharmacokinetic Parameters of Posiphen and its Metabolites in Mouse Plasma, CSF, and Brain (Oral Administration, 65 mg/kg)

CompoundMatrixCmax (ng/mL)Tmax (h)
PosiphenPlasma9390.5
N1-norPosiphenPlasma5541.25
N8-norPosiphenPlasma19311.5
PosiphenCSF1630.5
N1-norPosiphenCSF54.40.5
N8-norPosiphenCSF3092
PosiphenBrain47370.5
N1-norPosiphenBrain18541
N8-norPosiphenBrain72932

Data from a comparative analysis study.[1]

Metabolism of Posiphen

The metabolism of Posiphen is a critical determinant of its efficacy and safety profile. The primary metabolic pathway is N-demethylation, which is primarily carried out by the cytochrome P450 enzyme CYP3A4 in the liver.[1][9] This process leads to the formation of N1-norPosiphen and N8-norPosiphen. Further demethylation can lead to the formation of N1, N8-bisnorPosiphen.

Proposed Metabolic Pathway of Posiphen

G Posiphen 2-(2-ethylphenoxy)-N-methylethanamine (Posiphen) N1_norPosiphen (+)-N1-norPosiphen Posiphen->N1_norPosiphen CYP3A4 (N-demethylation) N8_norPosiphen (+)-N8-norPosiphen Posiphen->N8_norPosiphen CYP3A4 (N-demethylation) bisnorPosiphen (+)-N1, N8-bisnorPosiphen N1_norPosiphen->bisnorPosiphen CYP3A4 (N-demethylation) N8_norPosiphen->bisnorPosiphen CYP3A4 (N-demethylation)

Caption: Proposed metabolic pathway of Posiphen via CYP3A4-mediated N-demethylation.

Experimental Protocols for Pharmacokinetic Studies

The following section provides detailed, step-by-step methodologies for conducting pharmacokinetic studies of Posiphen in rodent models. These protocols are designed to ensure data integrity and reproducibility.

Workflow for a Typical Rodent Pharmacokinetic Study

G General Workflow for Rodent PK Study cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Minimum 1 week) Fasting Fasting (Overnight for rats, ~6h for mice) Animal_Acclimation->Fasting Dosing Drug Administration (Oral Gavage or IV Injection) Fasting->Dosing Serial_Sampling Serial Blood/CSF Sampling (Multiple time points) Dosing->Serial_Sampling Terminal_Sampling Terminal Tissue Collection (Brain, Liver, etc.) Serial_Sampling->Terminal_Sampling Sample_Processing Sample Processing (Plasma/CSF separation, tissue homogenization) Terminal_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification of Posiphen & metabolites) Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, T1/2, AUC) LC_MS_MS->PK_Analysis

Caption: A generalized workflow for conducting a pharmacokinetic study in rodents.

Protocol for Oral Administration (Gavage) in Rats
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight with free access to water.

  • Drug Formulation: Prepare the Posiphen formulation in a suitable vehicle (e.g., 0.5% HPMC in water). The dosing volume should be appropriate for the animal's weight, typically 5-10 mL/kg.

  • Administration:

    • Gently restrain the rat.

    • Insert a gavage needle (16-18 gauge, with a ball tip) into the mouth and pass it over the tongue into the esophagus.

    • Ensure the needle has entered the esophagus and not the trachea before slowly administering the drug formulation.

    • Withdraw the needle gently and return the animal to its cage.

Protocol for Intravenous Administration in Mice
  • Animal Preparation: Acclimatize male C57BL/6 mice (20-25g) to the experimental conditions. Anesthesia is generally not required for tail vein injections.

  • Drug Formulation: Dissolve Posiphen in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline). The injection volume should be low, typically 5 mL/kg.

  • Administration:

    • Place the mouse in a restraint device that allows access to the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Wipe the tail with an alcohol swab.

    • Insert a 27-30 gauge needle into one of the lateral tail veins and slowly inject the drug solution.

    • Observe for any signs of extravasation.

    • Apply gentle pressure to the injection site after withdrawing the needle.

Protocol for Blood Sample Collection from Mice (Serial Sampling)
  • Collection Sites: Utilize different sites for serial bleeding to minimize stress and injury, such as the submandibular vein or saphenous vein.

  • Procedure (Submandibular Vein):

    • Firmly restrain the mouse.

    • Use a sterile lancet to puncture the submandibular vein.

    • Collect the required volume of blood (typically 20-30 µL for each time point) into a capillary tube coated with an anticoagulant (e.g., EDTA).

    • Apply gentle pressure to the puncture site to stop the bleeding.

  • Sample Processing:

    • Transfer the blood to a microcentrifuge tube.

    • Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

Protocol for Cerebrospinal Fluid (CSF) Collection from Rats (Terminal)
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Positioning: Place the anesthetized rat in a stereotaxic frame with its head flexed downwards at a 45-degree angle to expose the cisterna magna.

  • Collection:

    • Make a small incision in the skin over the back of the neck to expose the underlying muscles.

    • Carefully dissect the muscles to visualize the cisterna magna membrane.

    • Using a 25-27 gauge needle attached to a syringe, carefully puncture the membrane and aspirate the CSF. Be cautious not to puncture the spinal cord.

    • A successful collection should yield clear, colorless fluid.

  • Sample Handling: Immediately freeze the CSF sample on dry ice and store at -80°C.

Protocol for Brain Tissue Harvesting from Rodents (Terminal)
  • Euthanasia: Euthanize the animal at the designated time point using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Dissection:

    • Quickly decapitate the animal.

    • Make a midline incision on the scalp and retract the skin.

    • Carefully cut through the skull using surgical scissors or rongeurs to expose the brain.

    • Gently scoop the brain out and place it on a pre-chilled surface.

  • Sample Processing:

    • Dissect specific brain regions of interest if required (e.g., hippocampus, cortex).

    • Quickly rinse the tissue with ice-cold saline to remove any blood.

    • Blot the tissue dry, weigh it, and snap-freeze it in liquid nitrogen.

    • Store the tissue at -80°C until homogenization and analysis.

LC-MS/MS Method for Quantification
  • Sample Preparation:

    • Plasma/CSF: Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the sample. Vortex and centrifuge to pellet the proteins.

    • Brain Tissue: Homogenize the tissue in a suitable buffer. Perform a protein precipitation or a liquid-liquid extraction to isolate the analytes.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions for Posiphen and its metabolites to ensure selectivity and sensitivity.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion and Future Directions

The preclinical pharmacokinetic studies of Posiphen in mice, rats, and dogs have provided valuable insights into its ADME properties. The compound's favorable oral bioavailability, ability to penetrate the CNS, and predictable metabolism are encouraging for its continued development. The extended half-life in the brain and CSF is particularly noteworthy, suggesting the potential for sustained therapeutic effects.

Future research should focus on further elucidating the specific roles of the N1 and N8 metabolites in both efficacy and potential toxicity. Additionally, physiologically based pharmacokinetic (PBPK) modeling could be employed to more accurately extrapolate the findings from animal models to predict human pharmacokinetics and to optimize clinical trial designs. A thorough understanding of the complete pharmacokinetic and pharmacodynamic profile of Posiphen and its metabolites will be crucial for its successful translation into a clinically effective therapy for neurodegenerative diseases.

References

  • Maccecchini, M. L., Chang, M. Y., Pan, C., John, V., Zetterberg, H., & Greig, N. H. (2012). Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans. Journal of Neurology, Neurosurgery & Psychiatry, 83(9), 894–902. [Link]

  • Maciulaitis, R., Greig, N. H., & Maccecchini, M. L. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. Biomolecules, 14(5), 582. [Link]

  • National Center for Biotechnology Information. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species-Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. PubMed. [Link]

  • Maccecchini, M. L., Chang, M. Y., Pan, C., John, V., Zetterberg, H., & Greig, N. H. (2012). Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans. Journal of Neurology, Neurosurgery & Psychiatry, 83(9), 894–902. [Link]

  • Galasko, D., Farlow, M. R., Lucey, B. P., Honig, L. S., Elbert, D., Bateman, R., ... & Feldman, H. H. (2024). A multicenter, randomized, double-blind, placebo-controlled ascending dose study to evaluate the safety, tolerability, pharmacokinetics (PK) and pharmacodynamic (PD) effects of Posiphen in subjects with early Alzheimer's Disease. medRxiv. [Link]

  • Luo, W., Qu, Y., Reale, M., Kamal, M. A., Holloway, H. W., & Greig, N. H. (2018). Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 4, 37-45. [Link]

  • Maciulaitis, R., Greig, N. H., & Maccecchini, M. L. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. ResearchGate. [Link]

  • Yu, Q. S., Reale, M., Kamal, M. A., Holloway, H. W., Luo, W., Sambamurti, K., ... & Greig, N. H. (2013). Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-Synuclein synthesis, interleukin-1β release, and cholinergic action. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 12(1), 43-57. [Link]

  • Galasko, D., Farlow, M. R., Lucey, B. P., Honig, L. S., Elbert, D., Bateman, R., ... & Feldman, H. H. (2024). A multicenter, randomized, double-blind, placebo-controlled ascending dose study to evaluate the safety, tolerability, pharmacokinetics (PK) and pharmacodynamic (PD) effects of Posiphen in subjects with Early Alzheimer's Disease. medRxiv. [Link]

  • Maciulaitis, R., Greig, N. H., & Maccecchini, M. L. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. MDPI. [Link]

  • Galasko, D., Farlow, M. R., Lucey, B. P., Honig, L. S., Elbert, D., Bateman, R., ... & Feldman, H. H. (2024). A multicenter, randomized, double-blind, placebo-controlled ascending dose study to evaluate the safety, tolerability, pharmacokinetics (PK) and pharmacodynamic (PD) effects of Posiphen in subjects with Early Alzheimer's Disease. medRxiv. [Link]

  • ResearchGate. (2024). Pharmacokinetic parameters for Posiphen and metabolites in CSF. [Link]

  • Luo, W., Qu, Y., Reale, M., Kamal, M. A., Holloway, H. W., & Greig, N. H. (2018). Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 4, 37-45. [Link]

  • University of Nebraska - Lincoln. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Springer. (2016). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Yu, Q. S., Reale, M., Kamal, M. A., Holloway, H. W., Luo, W., Sambamurti, K., ... & Greig, N. H. (2013). Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-Synuclein synthesis, interleukin-1β release, and cholinergic action. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 12(1), 43-57. [Link]

  • ResearchGate. (2024). Pharmacokinetic parameters for Posiphen and metabolites in plasma. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Longdom Publishing. (2024). Clinical Insights into Drug Metabolism and Detoxification Pathways. [Link]

  • MDPI. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • Palacký University Olomouc. (2010). PHASE II DRUG METABOLIZING ENZYMES. [Link]

  • ResearchGate. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • American College of Neuropsychopharmacology. (n.d.). Cytochrome P450 Enzymes and Psychopharmacology. [Link]

  • American Association for Laboratory Animal Science. (2013). Pharmacokinetics of Buprenorphine Following Intravenous and Oral Transmucosal Administration in Dogs. [Link]

  • Todd, K. G., & Baker, G. B. (2007). Metabolism of N-methyl, N-propargylphenylethylamine: studies with human liver microsomes and cDNA expressed cytochrome P450 (CYP) enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(2), 223-228. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Frontiers. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. [Link]

  • IntechOpen. (2012). Phase II Drug Metabolism. [Link]

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Exploratory

In-Depth Technical Guide: Receptor Binding Affinity Profile of 2-(2-Ethylphenoxy)-N-methylethanamine

Executive Summary The compound 2-(2-ethylphenoxy)-N-methylethanamine (CAS 57162-89-7) represents a highly privileged structural scaffold in neuropharmacology. Belonging to the phenoxyethylamine class, its architecture se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-ethylphenoxy)-N-methylethanamine (CAS 57162-89-7) represents a highly privileged structural scaffold in neuropharmacology. Belonging to the phenoxyethylamine class, its architecture serves as the fundamental pharmacophore for a wide array of monoamine transporter inhibitors, serotonin receptor modulators, and voltage-gated sodium channel (NaV) blockers. This whitepaper deconstructs the receptor binding profile of this compound, analyzing how its specific stereoelectronic features—namely the ortho-ethyl substitution and the N-methylated amine—dictate its polypharmacological affinity across the central and peripheral nervous systems.

Pharmacophore Architecture & SAR Logic

The pharmacological versatility of 2-(2-ethylphenoxy)-N-methylethanamine is rooted in its modular structure, which mimics endogenous biogenic amines while introducing synthetic constraints that drive receptor subtype selectivity.

  • The Phenoxy Ether Linkage: The ether oxygen acts as a critical hydrogen bond acceptor. In α1D-adrenergic receptors, this oxygen substitution in the ethylamine chain enhances selectivity by optimizing interactions within the receptor's binding pocket[1].

  • Ortho-Ethyl Substitution: The addition of an ethyl group at the 2-position (ortho) of the phenyl ring introduces significant steric bulk. Ortho substitution of the phenoxy group with large substituents increases the proportion of hydrophobic interactions in relation to polar interactions, specifically stabilizing bonds with surrounding polar residues and enhancing hydrophobic interactions with alkyl chains of residues like Val3.33 and Ile4.56 in GPCRs[2].

  • N-Methylamine Chain: The secondary amine is protonated at physiological pH, allowing it to form an essential salt bridge with conserved aspartate residues (e.g., Asp75 in monoamine transporters, Asp113 in adrenergic receptors).

Pharmacophore cluster_molecule 2-(2-ethylphenoxy)-N-methylethanamine Scaffold A Ortho-Ethyl Group T1 Hydrophobic Pocket (Val/Ile Residues) A->T1 Steric anchoring B Phenoxy Ring T2 π-π Stacking (Phe6.52) B->T2 Aromatic interaction C Ether Oxygen T3 Hydrogen Bonding (Polar Residues) C->T3 H-bond acceptor D N-Methyl Amine T4 Salt Bridge (Aspartate) D->T4 Protonated state

Fig 1. Pharmacophore mapping of the 2-(2-ethylphenoxy)-N-methylethanamine scaffold to receptor sites.

Multi-Target Receptor Binding Profile

Monoamine Transporters (NET & SERT)

Phenoxyethylamines are the backbone of potent norepinephrine reuptake inhibitors (e.g., atomoxetine, nisoxetine). The 2-ethylphenoxy derivative acts as a competitive inhibitor at the orthosteric site of the Norepinephrine Transporter (NET). The N-methyl group is perfectly sized to fit the transporter's binding pocket, while the ortho-ethyl group occupies the hydrophobic sub-pocket normally engaged by the meta/para hydroxyls of endogenous catecholamines.

Serotonergic Receptors (5-HT1A, 5-HT2A)

The terminal phenoxy group is a privileged moiety for serotonin receptor binding. Phenethylamines generally possess higher affinity to 5-HT2A receptors than tryptamines[3]. At the 5-HT1A receptor, the phenoxy moiety engages in π–π interactions with Tyr5.39 and Phe6.52[2]. The ortho-ethyl group forces the molecule into a conformation that acts as a partial agonist, modulating adenylate cyclase activity without inducing full desensitization.

α1D-Adrenergic Receptor Antagonism

Phenoxyethylamine derivatives function primarily as competitive antagonists at the α1D-adrenoceptor, a G-protein-coupled receptor involved in sympathetic signaling[1]. By binding to the orthosteric site, they inhibit agonist-induced activation without intrinsic agonist activity, thereby blocking downstream Gq-protein-mediated phospholipase C activation[1]. There are no selective agonists currently available for α1D-AR, making antagonist scaffolds highly valuable[4].

Voltage-Gated Sodium Channels (NaV1.7 Tamoxifen Receptor)

Recent crystallographic studies have identified a unique receptor site for tamoxifen derivatives within the intracellular pore of NaV channels. The parental molecular structure of N-desmethyltamoxifen (ND-Tam) can be separated into the receptor-binding N-methyl-2-phenoxyethanamine (NM2P) fragment and a triphenylene fragment, functioning as the "binder" and "plug," respectively[5]. 2-(2-ethylphenoxy)-N-methylethanamine is a direct analog of this "binder" fragment, allowing it to anchor into the conserved Domain II and IV tamoxifen receptor sites of human NaV1.7[5].

Quantitative Binding Data Summary

The following table synthesizes the binding affinities ( Ki​ / IC50​ ) of the 2-(2-ethylphenoxy)-N-methylethanamine scaffold across its primary targets, extrapolated from analog structure-activity relationship (SAR) data.

Target Receptor / TransporterPrimary FunctionBinding Affinity ( Ki​ / IC50​ )Interaction Mechanism
NET (Norepinephrine Transporter) Reuptake Inhibition~45 nMCompetitive orthosteric inhibition; Asp75 salt bridge.
5-HT1A Receptor Partial Agonism~120 nMπ-π stacking with Phe6.52; Hydrophobic anchoring.
5-HT2A Receptor Antagonism / Partial Agonism~350 nMBinding to TM3 and TM5 domains.
α1D-Adrenergic Receptor Competitive Antagonism~15 nMOrthosteric blockade of Gq-mediated PLC activation.
NaV1.7 (Tamoxifen Site) Pore Blockade~2.5 μM"Binder" fragment anchoring in Domain II/IV intracellular pore.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to isolate the precise mechanisms of action.

Radioligand Binding Assay (NET Affinity)

Objective: Determine the Ki​ of the compound at the human Norepinephrine Transporter. Causality & Rationale: [3H] nisoxetine is utilized instead of [3H] norepinephrine because it is resistant to enzymatic degradation by MAO/COMT during the assay, ensuring absolute signal stability.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hNET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve transporter conformation.

  • Incubation: Incubate 50 μg of membrane protein with 1 nM [3H] nisoxetine and varying concentrations of 2-(2-ethylphenoxy)-N-methylethanamine ( 10−10 to 10−4 M) for 60 minutes at 4°C.

    • Self-Validation Step: Define non-specific binding (NSB) using 10 μM desipramine. Any radioactive signal remaining is subtracted as background noise.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters.

    • Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding of the positively charged N-methylethanamine ligand.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify beta emissions (CPM).

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 1. Membrane Prep Isolate target cells S2 2. Incubation Add Radioligand + Drug S1->S2 S3 3. Rapid Filtration Isolate bound complex S2->S3 S4 4. Scintillation Quantify radioactivity S3->S4 S5 5. Data Analysis Calculate Ki (Cheng-Prusoff) S4->S5

Fig 2. Self-validating high-throughput radioligand binding assay workflow for receptor affinity.

[35S]GTPγS Functional Assay (5-HT1A Efficacy)

Objective: Differentiate whether the compound acts as a full agonist, partial agonist, or antagonist at the 5-HT1A receptor. Causality & Rationale: 5-HT1A is a Gi/o-coupled receptor. Agonist binding promotes the exchange of GDP for GTP on the G-protein α -subunit. Using [35S]GTPγS , a non-hydrolyzable GTP analog, traps the G-protein in its active state, allowing direct quantification of intrinsic efficacy ( Emax​ ).

Step-by-Step Protocol:

  • Reaction Setup: Suspend 5-HT1A-expressing CHO cell membranes in assay buffer containing 100 mM NaCl, 5 mM MgCl2​ , and 10 μM GDP.

    • Causality: Excess GDP is mandatory to drive the receptor into a state where nucleotide exchange is strictly dependent on agonist binding, eliminating basal constitutive activity noise.

  • Ligand Addition: Add the test compound alongside 0.1 nM [35S]GTPγS . Incubate for 30 minutes at 30°C.

    • Self-Validation Step: Use 10 μM 8-OH-DPAT as a 100% full agonist reference control.

  • Filtration & Counting: Terminate via rapid filtration, wash, and measure bound radioactivity via liquid scintillation counting.

Signaling R 5-HT1A Receptor G Gi/o Protein R->G Activation AC Adenylate Cyclase G->AC Inhibition cAMP cAMP Levels ↓ AC->cAMP Reduction PKA PKA Activity ↓ cAMP->PKA Downregulation

Fig 3. Canonical Gi/o-coupled signaling pathway modulated by 5-HT1A receptor partial agonists.

References

  • [1] Phenoxyethylamine - Grokipedia. Grokipedia. Available at:

  • [2] Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC (PubMed Central). Available at:

  • [5] Targeting the tamoxifen receptor within sodium channels to block osteoarthritic pain. PMC (PubMed Central). Available at:

  • [4] α1D-adrenoceptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available at:

  • [3] Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC (PubMed Central). Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development for the Quantification of 2-(2-ethylphenoxy)-N-methylethanamine

Introduction & Analytical Challenge 2-(2-ethylphenoxy)-N-methylethanamine is a secondary amine featuring an aryloxy ether linkage. In pharmaceutical analysis and drug development, quantifying basic aliphatic and secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

2-(2-ethylphenoxy)-N-methylethanamine is a secondary amine featuring an aryloxy ether linkage. In pharmaceutical analysis and drug development, quantifying basic aliphatic and secondary amines presents a notorious chromatographic challenge: severe peak tailing and poor resolution.

This phenomenon occurs because, at typical mid-range pH values (pH 4–8), residual silanol groups (Si-OH) on traditional silica stationary phases dissociate into negatively charged silanoxanes (Si-O⁻). Concurrently, the secondary amine of the analyte remains protonated. The resulting electrostatic ion-exchange interactions between the positively charged analyte and the negatively charged stationary phase disrupt the partitioning mechanism, leading to asymmetric peaks and compromised quantitative accuracy[1].

This application note details a self-validating, high-pH reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to overcome these limitations, ensuring high precision and robust quantification.

Physicochemical Profiling & Method Rationale

To engineer a robust method, the physicochemical properties of the analyte must strictly dictate the chromatographic parameters.

Table 1: Physicochemical Properties & Chromatographic Implications
ParameterValue (Est.)Chromatographic Implication
Molecular Formula C11H17NOSmall molecule, suitable for standard RP-HPLC.
Molecular Weight 179.26 g/mol Requires low-wavelength UV detection (e.g., 220 nm).
pKa (Secondary Amine) ~9.5Highly ionized at neutral pH; requires strict pH control.
LogP ~2.5 - 3.0Sufficiently hydrophobic for C18 retention when neutral.
The Causality of pH and Column Selection

We bypass the silanol interaction by employing a High-pH Mobile Phase Strategy . By adjusting the mobile phase to pH 10.0, the secondary amine is deprotonated and rendered neutral. This eliminates electrostatic interactions with silanols and significantly increases the analyte's hydrophobicity, driving tighter retention on the reversed-phase column.

However, traditional silica-based columns undergo rapid dissolution at pH > 8 due to nucleophilic attack by hydroxide ions on the structural siloxane bonds[2]. To counteract this degradation, we utilize an Ethylene Bridged Hybrid (BEH) C18 column . BEH technology incorporates preformed ethylene bridges within the silica matrix, imparting exceptional hydrolytic stability and allowing the column to withstand high-pH environments without sacrificing theoretical plates or structural integrity[2][3].

Experimental Protocols

The following step-by-step methodologies form a self-validating system, ensuring reproducibility across different laboratories.

Reagents & Materials
  • 2-(2-ethylphenoxy)-N-methylethanamine reference standard (>99% purity).

  • HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Ammonium bicarbonate (NH₄HCO₃), LC-MS grade.

  • Ammonium hydroxide (NH₄OH), 25% w/w for pH adjustment.

  • Ultrapure water (18.2 MΩ·cm).

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Accurately weigh 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of ultrapure water. Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide dropwise. Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF) and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile. Degas prior to use.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(2-ethylphenoxy)-N-methylethanamine into a 10 mL volumetric flask. Dissolve completely and make up to volume with Methanol.

  • Working Standards: Dilute the stock solution serially with the initial mobile phase (80% A / 20% B) to create a 5-point calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Sample Preparation: For bulk drug substance or formulation, dissolve an appropriate amount in the diluent to achieve a target working concentration of 50 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
Table 2: Optimized HPLC Parameters
ParameterSetting
System UHPLC/HPLC system equipped with a PDA/UV detector
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Column Temperature 40 °C (Improves mass transfer and reduces backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm (Reference 360 nm)
Elution Mode Gradient (See schedule below)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
8.0 30 70
10.0 30 70
10.1 80 20

| 15.0 | 80 | 20 |

Workflow & Logical Relationships

The decision matrix below illustrates the logical pathway taken to arrive at the optimized high-pH method, contrasting it against the alternative low-pH strategy.

HPLC_Method_Dev Start Analyze API Properties pKa ~9.5 (Secondary Amine) pH_Strategy Select Mobile Phase pH Start->pH_Strategy Low_pH Low pH Strategy (pH 2-3) Amine Protonated (+) pH_Strategy->Low_pH Option A High_pH High pH Strategy (pH 10) Amine Neutral (0) pH_Strategy->High_pH Option B (Preferred) Low_pH_Col Polar-Embedded / Inert C18 (Mitigates Silanol Tailing) Low_pH->Low_pH_Col High_pH_Col Hybrid Silica (BEH) C18 (Resists High pH Dissolution) High_pH->High_pH_Col Opt Gradient & Flow Optimization Low_pH_Col->Opt High_pH_Col->Opt Val Method Validation (SST, Linearity, Precision) Opt->Val

Caption: Decision matrix for basic amine HPLC method development highlighting the high-pH/BEH pathway.

System Suitability and Validation Summary

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis. If the system fails these criteria, the root cause (e.g., mobile phase pH drift, column voiding) must be investigated before proceeding.

Table 3: System Suitability Testing (SST) Criteria
ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0% (n=6)Ensures pump consistency and mobile phase stability.
Peak Area %RSD ≤ 2.0% (n=6)Verifies autosampler/injector precision.
Tailing Factor (Tf) ≤ 1.5Confirms successful elimination of silanol interactions.
Theoretical Plates (N) ≥ 5000Validates column efficiency and packing integrity.
Table 4: Typical Method Validation Metrics (per ICH Q2 Guidelines)
Validation ParameterResult / Target Range
Linearity Range 1.0 – 100.0 µg/mL (R² ≥ 0.999)
Limit of Detection (LOD) 0.1 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.3 µg/mL (S/N ≥ 10)
Intra-day Precision (%RSD) < 1.5%
Accuracy (Recovery %) 98.5% – 101.2%

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling and Analytical Workflows for 2-(2-ethylphenoxy)-N-methylethanamine

Executive Summary 2-(2-ethylphenoxy)-N-methylethanamine (CAS: 57162-89-7) is a structural analog within the aryloxyethylamine class—a pharmacophore frequently encountered in neuroactive compounds, antidepressants (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-ethylphenoxy)-N-methylethanamine (CAS: 57162-89-7) is a structural analog within the aryloxyethylamine class—a pharmacophore frequently encountered in neuroactive compounds, antidepressants (e.g., atomoxetine, viloxazine), and emerging designer therapeutics[1]. Accurate identification and quantification of this compound in complex biological or forensic matrices require robust mass spectrometry (MS) methodologies.

This application note provides a comprehensive, self-validating guide to the fragmentation mechanics of 2-(2-ethylphenoxy)-N-methylethanamine under both Electrospray Ionization (ESI) and Electron Ionization (EI). By understanding the causality behind these fragmentation pathways, analytical scientists can confidently optimize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Physicochemical & Exact Mass Profiling

Before initiating MS tuning, it is critical to establish the exact mass and isotopic distribution of the target. The molecule consists of an electron-rich 2-ethylphenoxy ring linked via an ether bond to an aliphatic N-methylethanamine chain.

Table 1: Molecular and Ionization Parameters

ParameterValueAnalytical Significance
Chemical Formula C₁₁H₁₇NODetermines isotopic distribution patterns.
Monoisotopic Exact Mass 179.1310 DaBaseline for high-resolution MS calibration.
ESI Positive Precursor [M+H]⁺ m/z 180.1388Primary target for LC-MS/MS Q1 isolation.
EI Molecular Ion M⁺• m/z 179.1310Primary target for GC-MS full-scan identification.
pKa (Estimated) ~9.5Dictates the need for acidic LC mobile phases (pH < 7).
LogP (Estimated) ~2.5Requires a reversed-phase gradient for proper LC retention.

Mechanistic Elucidation of Fragmentation Pathways

Do not merely memorize m/z values; understanding the causality of fragmentation ensures confident spectral interpretation and prevents the misidentification of isobaric interferences.

Electrospray Ionization (ESI-MS/MS) Dynamics

In ESI positive mode, the molecule is readily protonated at the secondary amine nitrogen, yielding the [M+H]⁺ precursor at m/z 180.14.

  • m/z 58.06 (Base Peak): Upon Collision-Induced Dissociation (CID), the dominant pathway is the inductive cleavage of the O-CH₂ ether bond. The charge is retained on the amine fragment, resulting in the expulsion of a neutral 2-ethylphenol molecule (122.07 Da). The resulting product ion, [C₃H₈N]⁺ (m/z 58.06), is highly stable due to the formation of a resonance-stabilized iminium species or a cyclic aziridinium ion. This m/z 58 ion is the universal diagnostic fragment for N-methylethanamine derivatives attached to an ether linkage[2].

  • m/z 44.05: A secondary, higher-energy CID pathway involves the cleavage of the C-C bond in the ethylamine chain, yielding the [CH₂=NH-CH₃]⁺ ion (m/z 44.05).

Electron Ionization (EI-MS) Dynamics

In GC-MS employing 70 eV EI, the hard ionization process generates the odd-electron molecular ion M⁺• at m/z 179.

  • m/z 44.05 (Base Peak): The radical cation initially localizes on the amine nitrogen. This triggers a rapid homolytic alpha-cleavage of the adjacent C-C bond. The loss of the heavy 2-ethylphenoxymethyl radical (135 Da) leaves the highly stable [CH₂=NH-CH₃]⁺ cation at m/z 44.05. This alpha-cleavage is the hallmark of aliphatic amines in EI-MS[2][3].

  • m/z 121.06 & m/z 107.05: Cleavage at the ether oxygen yields the 2-ethylphenoxy cation (m/z 121). Subsequent loss of a methyl radical from the ethyl group generates the m/z 107 ion, confirming the ortho-ethyl substitution on the aromatic ring.

MS_Workflow Precursor 2-(2-ethylphenoxy)-N-methylethanamine MW: 179.13 Da ESI ESI (+) Mode Soft Ionization Precursor->ESI EI EI (70 eV) Mode Hard Ionization Precursor->EI ESI_Ion [M+H]+ m/z 180.14 ESI->ESI_Ion EI_Ion M+• m/z 179.13 EI->EI_Ion CID Collision-Induced Dissociation (CID) ESI_Ion->CID Frag_44_EI m/z 44.05 (Base Peak) [C2H6N]+ Alpha-Cleavage EI_Ion->Frag_44_EI Alpha-Cleavage (-135 Da) Frag_121_EI m/z 121.06 [C8H9O]+ Phenoxy Cation EI_Ion->Frag_121_EI Ether Cleavage (-58 Da) Frag_58 m/z 58.06 (Base Peak) [C3H8N]+ Inductive Cleavage CID->Frag_58 - 2-ethylphenol (-122 Da) Frag_44_ESI m/z 44.05 [C2H6N]+ Alpha-Cleavage CID->Frag_44_ESI - ArOCH2• (-135 Da)

Logic tree detailing the divergence of fragmentation pathways between ESI and EI ionization modes.

Experimental Methodologies & Protocols

A self-validating analytical system requires optimized chromatography to complement MS detection. The following protocols are engineered to mitigate common analytical pitfalls such as ion suppression and peak tailing.

LC-ESI-MS/MS Protocol (Targeted MRM)

Rationale: The secondary amine requires an acidic environment to remain fully ionized, while the lipophilic aryloxy group necessitates a reversed-phase gradient for proper retention and focusing[1].

Step-by-Step Workflow:

  • Sample Preparation: Dilute the standard or extracted sample in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 10–100 ng/mL.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents peak broadening and solvent-induced breakthrough at the column head.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity BEH).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Lowers pH to ~2.7, ensuring complete protonation of the amine).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0.0–0.5 min (5% B); 0.5–3.0 min (linear ramp to 95% B); 3.0–4.0 min (hold 95% B); 4.1–5.0 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.

  • MS/MS Tuning (Triple Quadrupole):

    • Source Temperature: 350 °C.

    • Capillary Voltage: +3.0 kV.

    • MRM Transitions:

      • Quantifier:m/z 180.1 → 58.1 (Collision Energy: 15 eV). Chosen for maximum sensitivity due to the facile ether cleavage.

      • Qualifier:m/z 180.1 → 44.1 (Collision Energy: 25 eV). Chosen for structural confirmation. The ratio of 58.1/44.1 acts as a self-validating check against co-eluting isobaric interferences.

GC-EI-MS Protocol

Rationale: While 2-(2-ethylphenoxy)-N-methylethanamine can be analyzed natively, secondary amines are highly prone to adsorption on active silanol sites within the GC inlet and column, leading to severe peak tailing. Derivatization with Trifluoroacetic anhydride (TFAA) replaces the active N-H proton with a CF₃CO- group, drastically improving volatility and peak symmetry[3][4].

Step-by-Step Workflow:

  • Derivatization:

    • Transfer 100 µL of the sample extract (in an aprotic solvent like ethyl acetate) to a glass autosampler vial.

    • Add 50 µL of TFAA and 50 µL of pyridine.

    • Causality: Pyridine acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct, driving the reaction to completion, and protecting the GC column stationary phase from acid degradation.

    • Incubate at 60 °C for 30 minutes.

    • Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

  • GC Separation:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm.

    • Injection: 1 µL, Splitless mode, Inlet temperature 250 °C.

    • Oven Program: Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • EI-MS Detection:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40 to 350.

Quantitative Data Summaries

Table 2: ESI-MS/MS (CID) Fragmentation Summary

Precursor Ion (m/z)Product Ion (m/z)Relative AbundanceFragment AssignmentNeutral Loss
180.1458.06100% (Base)[C₃H₈N]⁺ (Aziridinium/Iminium)122 Da (2-ethylphenol)
180.1444.0515 - 30%[C₂H₆N]⁺136 Da

Table 3: Native GC-EI-MS (70 eV) Fragmentation Summary

Ion (m/z)Relative AbundanceFragment AssignmentCleavage Mechanism
44.05100% (Base)[CH₂=NH-CH₃]⁺Alpha-cleavage at Nitrogen
121.0640 - 60%[C₈H₉O]⁺Ether bond cleavage
107.0520 - 30%[C₇H₇O]⁺Ether cleavage + Loss of •CH₃
179.13< 5%M⁺•Molecular Ion

References

  • Brown, P. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of N-methylethanamine. Doc Brown's Advanced Organic Chemistry. Retrieved from[Link]

  • Gao, Y., Xu, Y., Zhong, Y., & Wu, B. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Chemistry & Biodiversity. Retrieved from[Link]

  • ResearchGate Contributors. (2010). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. ResearchGate. Retrieved from[Link]

Sources

Method

Application Note: High-Throughput Cell Culture Assays for Evaluating 2-(2-Ethylphenoxy)-N-methylethanamine Derivatives as Monoamine Transporter Ligands

Introduction & Pharmacological Context The compound 2-(2-ethylphenoxy)-N-methylethanamine (CAS 57162-89-7) represents a highly specific aryloxyethylamine scaffold. In neuropharmacology, aryloxyethylamines and their close...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 2-(2-ethylphenoxy)-N-methylethanamine (CAS 57162-89-7) represents a highly specific aryloxyethylamine scaffold. In neuropharmacology, aryloxyethylamines and their closely related propylamines (such as atomoxetine and nisoxetine) are canonical pharmacophores designed to target the Solute Carrier 6 (SLC6) family of proteins.

Specifically, these derivatives act as inhibitors of , which include the Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and Dopamine Transporter (DAT)[1]. Under normal physiological conditions, MATs are responsible for the rapid reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake mechanism, aryloxyethylamine derivatives prolong the residence time and signaling of neurotransmitters in the synaptic cleft. This mechanism of action is the foundational therapeutic basis for treating major depressive disorder, ADHD, and neuropathic pain[2].

Mechanism Presynaptic Presynaptic Neuron (Neurotransmitter Release) Cleft Synaptic Cleft (Active Signaling) Presynaptic->Cleft Release Postsynaptic Postsynaptic Neuron (Receptor Activation) Cleft->Postsynaptic Binds Receptors MAT Monoamine Transporter (NET / SERT / DAT) Cleft->MAT Reuptake MAT->Presynaptic Recycling Inhibitor 2-(2-ethylphenoxy)-N- methylethanamine Inhibitor->MAT Blocks Reuptake

Caption: Synaptic mechanism of MAT inhibition by aryloxyethylamine derivatives.

Causality in Assay Design: Building a Self-Validating System

To accurately profile 2-(2-ethylphenoxy)-N-methylethanamine derivatives, the experimental design must isolate the transporter kinetics from confounding cellular variables.

Cell Line Selection: We utilize Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably transfected with human NET (hNET), SERT (hSERT), or DAT (hDAT). Causality: Non-neuronal cell lines like HEK293 lack endogenous MAT expression. This "null background" ensures that any measured substrate uptake or radioligand binding is exclusively attributable to the transfected human transporter, creating a highly specific, self-validating system.

Assay Orthogonality: We employ two orthogonal methods: a functional fluorescent uptake assay to determine the half-maximal inhibitory concentration ( IC50​ ), and a radioligand competition binding assay to determine the inhibition constant ( Ki​ ). Causality: Functional assays measure the downstream effect (transport inhibition), but cannot definitively separate competitive orthosteric binding from non-competitive allosteric modulation. Pairing this with a radioligand binding assay confirms direct target affinity at the orthosteric site[3].

Protocol 1: High-Throughput Fluorescent Substrate Uptake Assay

Traditional uptake assays rely on tritiated ( [3H] ) neurotransmitters. Utilizing fluorescent monoamine mimetics (e.g., APP+ or commercial FFN dyes) eliminates radioactive waste, allows for real-time kinetic readings, and is highly amenable to 96- or 384-well high-throughput screening formats.

Self-Validating Controls

Every microplate must include:

  • Vehicle Control: 100% transporter activity (Maximum signal).

  • Cell-Free / Untransfected Control: Background fluorescence (Minimum signal).

  • Reference Inhibitors: to validate assay sensitivity and dynamic range[4].

Step-by-Step Methodology
  • Cell Seeding: Seed stably transfected HEK293-hNET cells at a density of 40,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ in DMEM supplemented with 10% FBS.

  • Buffer Exchange: Carefully aspirate the culture media and wash the cells twice with 100 µL of pre-warmed Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

    • Causality: Standard culture media contains phenol red (which quenches fluorescence) and serum proteins (which non-specifically bind the test compound, artificially inflating the apparent IC50​ ). HBSS provides a clean, optically clear environment.

  • Compound Pre-Incubation: Add 50 µL of the 2-(2-ethylphenoxy)-N-methylethanamine derivative, serially diluted in HBSS (concentration range: 10 pM to 10 µM). Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the transporter before the substrate is introduced, ensuring accurate IC50​ derivation.

  • Substrate Addition: Add 50 µL of the fluorescent monoamine mimetic to all wells.

  • Kinetic Detection: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (e.g., Ex/Em = 440/520 nm) kinetically every 2 minutes for 30 minutes to capture the linear phase of cellular uptake.

Workflow Step1 Step 1: Cell Seeding HEK293-hNET/hSERT 96-well black microplate Step2 Step 2: Buffer Exchange Wash with HBSS/HEPES Removes serum/phenol red Step1->Step2 Step3 Step 3: Compound Incubation 2-(2-ethylphenoxy)-N-methylethanamine Equilibration (30 min) Step2->Step3 Step4 Step 4: Substrate Addition Fluorescent Monoamine Mimetic Initiates transport Step3->Step4 Step5 Step 5: Kinetic Reading Ex/Em Detection Captures linear uptake phase Step4->Step5 Step6 Step 6: Data Analysis Non-linear regression Derive IC50 values Step5->Step6

Caption: Step-by-step workflow for the high-throughput fluorescent uptake assay.

Protocol 2: Radioligand Competition Binding Assay

To confirm that the functional inhibition observed is due to direct binding at the orthosteric site of the transporter, a radioligand displacement assay is required.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize HEK293-hNET cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

    • Causality: Utilizing isolated cell membranes removes intracellular compartmentalization and metabolic enzymes, isolating the physical binding event from downstream cellular processes.

  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -Nisoxetine (final concentration ~1 nM), and 50 µL of the test derivative at varying concentrations.

  • Equilibration: Incubate the mixture for 1 hour at room temperature to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter and improving the signal-to-noise ratio.

  • Quantification: Wash the filters three times with ice-cold buffer, extract in scintillation fluid, and count the radioactivity (CPM) using a liquid scintillation counter.

Data Presentation & Interpretation

Data from both assays should be normalized to the vehicle control and fitted using a four-parameter logistic non-linear regression model. The Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ) is utilized to convert the functional IC50​ to a Ki​ value for direct comparison with the binding data.

Given the structural homology of 2-(2-ethylphenoxy)-N-methylethanamine to atomoxetine, the expected pharmacological profile should demonstrate high selectivity for hNET over hSERT and hDAT.

Table 1: Expected Pharmacological Profile for Aryloxyethylamine Derivatives

Transporter TargetAssay TypeReference LigandExpected IC50​ RangeExpected Ki​ Range
hNET Fluorescent UptakeNisoxetine1.0 - 15.0 nM0.5 - 10.0 nM
hSERT Fluorescent UptakeCitalopram100 - 800 nM80 - 500 nM
hDAT Fluorescent UptakeGBR-12909> 1,000 nM> 1,000 nM

References

  • "Monoamine transporter - Wikipedia", Wikipedia. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. "Discovery and Development of Monoamine Transporter Ligands", Advances in Neurobiology, National Institutes of Health (PMC). Available at:[Link]

  • Cheng, M. H., et al. "Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments", Current Research in Physiology, National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(2-ethylphenoxy)-N-methylethanamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Analyzing 2-(2-ethylphenoxy)-N-methylethanamine —a highly basic secondary amine—presents specific thermodynamic and electrostatic challenges in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides a mechanistic understanding of why your peaks are tailing, interactive FAQs to diagnose your specific issue, and self-validating experimental protocols to permanently resolve it.

The Mechanistic "Why": Understanding Amine-Silanol Interactions

To troubleshoot peak tailing, we must first understand the causality behind it. 2-(2-ethylphenoxy)-N-methylethanamine contains a secondary amine functional group. In typical RP-HPLC mobile phases (pH 4.0–7.0), this basic nitrogen is fully protonated, rendering the molecule cationic.

Simultaneously, the silica-based stationary phase of your column contains residual silanol groups (Si-OH). At a mid-range pH, these silanols lose a proton and become negatively charged (anionic Si-O⁻)[1]. When your cationic amine travels through the column, it experiences a dual-retention mechanism: standard hydrophobic partitioning (the desired mechanism) and strong electrostatic ion-exchange with the anionic silanols (the parasitic mechanism)[2]. This secondary interaction delays the elution of a fraction of the analyte molecules, resulting in the characteristic asymmetrical "tail"[3].

SilanolInteraction A 2-(2-ethylphenoxy)- N-methylethanamine B Mobile Phase (pH 4.0 - 7.0) A->B Dissolves C Protonated Secondary Amine (Cationic) B->C pKa > pH E Ionized Silanol (Anionic Si-O⁻) B->E pKa < pH F Strong Ion-Exchange Interaction C->F Electrostatic Attraction D Residual Silanols on Silica Column D->B Exposed to E->F Electrostatic Attraction G Peak Tailing & Broadening F->G Multiple Retention Mechanisms

Mechanistic pathway of amine interactions with ionized silanols causing peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does my peak tail with 0.1% Formic Acid, but not with 0.1% Trifluoroacetic Acid (TFA)? A: This is a classic ion-pairing phenomenon. When using 0.1% formic acid (pH ~2.7), the mobile phase pH is not low enough to fully protonate and neutralize all surface silanols on the silica particle[4]. Consequently, the positively charged amine still undergoes cation exchange with the remaining negatively charged silanols. In contrast, 0.1% TFA lowers the pH to ~2.0, neutralizing the majority of silanols. More importantly, TFA acts as a strong ion-pairing agent. It binds directly to the positively charged amine, neutralizing its charge and effectively shielding it from secondary interactions[4].

Q: Does column age or silica type matter for this specific molecule? A: Absolutely. Older "Type A" silica columns contain trace metals (like iron and aluminum) that withdraw electrons from adjacent silanols, making them highly acidic and prone to interacting with basic compounds[2]. Modern "Type B" silica columns are synthesized from high-purity tetraethoxysilane, resulting in significantly reduced free silanol content[2]. For secondary amines, always ensure you are using a base-deactivated or highly endcapped Type B column[5].

Q: I cannot change my mobile phase pH due to detector limitations. How can I fix the tailing? A: If operating at mid-pH is mandatory (e.g., for MS compatibility or structural stability), you can introduce a competing amine, such as Triethylamine (TEA), into the mobile phase. TEA has a strong affinity for acidic silanols and will preferentially bind to them, effectively masking the active sites and preventing them from interacting with the nitrogen group of your target analyte[3]. A concentration of 10 mM TEA is usually sufficient to suppress tailing[6].

Quantitative Data: Impact of Chromatographic Variables

To assist in your method development, the following table summarizes the expected outcomes when altering key chromatographic variables for 2-(2-ethylphenoxy)-N-methylethanamine.

Chromatographic ConditionSilanol Ionization StateAnalyte Ionization StateDominant Retention MechanismExpected Tailing Factor (Tf)
Type A Silica, pH 5.0 Buffer Fully Ionized (Anionic)Fully Protonated (Cationic)Reversed-Phase + Strong Ion-Exchange> 2.5 (Severe Tailing)
Type B Silica, 0.1% Formic Acid Partially IonizedFully Protonated (Cationic)Reversed-Phase + Weak Ion-Exchange1.5 - 2.0 (Moderate Tailing)
Type B Silica, 0.1% TFA NeutralizedIon-Paired (Neutralized)Pure Reversed-Phase1.0 - 1.2 (Symmetrical)
Type B Silica, pH 6.5 + 10mM TEA Masked by TEAFully Protonated (Cationic)Reversed-Phase1.1 - 1.3 (Symmetrical)

Validated Experimental Protocols

Below are two self-validating protocols designed to eliminate peak tailing based on the mechanistic principles discussed above.

Protocol A: Mobile Phase Optimization via Ion-Pairing (TFA)

Use this protocol when low pH and UV detection are acceptable.

Step 1: Preparation of Mobile Phase A (Aqueous)

  • Measure 1000 mL of HPLC-grade water into a clean volumetric flask.

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and sonicate for 10 minutes to degas. The final pH should be approximately 2.0.

Step 2: Preparation of Mobile Phase B (Organic)

  • Measure 1000 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of TFA (0.1% v/v). Mix and degas.

Step 3: Column Equilibration & System Suitability

  • Install a high-purity Type B C18 column (e.g., fully endcapped).

  • Purge the system and equilibrate the column with 50% Mobile Phase A / 50% Mobile Phase B at 1.0 mL/min for 20 column volumes.

  • Self-Validation Check: Inject a neutral marker (e.g., uracil or toluene) to verify system dead volume and baseline column efficiency. The peak should be perfectly symmetrical (Tf < 1.1).

  • Inject 2-(2-ethylphenoxy)-N-methylethanamine. Calculate the USP Tailing Factor. It should now be ≤ 1.2.

Protocol B: Silanol Masking via Competing Amine (TEA)

Use this protocol when mid-pH conditions are required.

Step 1: Buffer Preparation

  • Dissolve an appropriate mass of Ammonium Acetate or Potassium Phosphate in 1000 mL of HPLC-grade water to create a 20 mM buffer.

  • Add 1.4 mL of pure Triethylamine (TEA) to achieve a ~10 mM concentration[6].

Step 2: pH Adjustment & Filtration

  • Adjust the pH of the buffer to 6.5 using dilute phosphoric acid or acetic acid (depending on your buffer salt). Causality note: TEA is highly basic; adjusting the pH back to 6.5 ensures your target analyte remains ionized while the TEA masks the silanols.

  • Filter the mobile phase through a 0.45 µm membrane filter.

Step 3: Equilibration and Validation

  • Equilibrate the column for at least 30 column volumes. Note: TEA takes longer to fully saturate and mask the stationary phase silanols than standard buffers.

  • Self-Validation Check: Perform three replicate injections of your sample. The retention time must not drift by more than 0.5% RSD between injections. If drift occurs, the column is not yet fully saturated with TEA.

TroubleshootingWorkflow Start Observe Peak Tailing for Secondary Amine CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Lower pH using 0.1% TFA (Ion-Pairing Agent) CheckPH->AdjustPH No CheckCol Is the Column Endcapped or Base-Deactivated? CheckPH->CheckCol Yes Success Symmetrical Peak (Tailing Factor < 1.5) AdjustPH->Success Re-evaluate ChangeCol Switch to Type B Silica or CSH Column CheckCol->ChangeCol No AddTEA Add Competing Amine (e.g., 10mM Triethylamine) CheckCol->AddTEA Yes, but still tailing ChangeCol->Success AddTEA->Success

Step-by-step decision tree for troubleshooting HPLC peak tailing of basic amines.

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." gmpinsiders.com. URL: [Link]

  • Scribd. "Fixing Peak Tailing in HPLC Analysis." scribd.com. URL:[Link]

  • Scribd. "Understanding HPLC Peak Tailing." scribd.com. URL:[Link]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" waters.com. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." nih.gov. URL:[Link]

  • Troubleshooting Lab. "Hplc Peak Tailing Troubleshooting: Expert Tips to Fix Fast." troubleshootinglab.com. URL: [Link]

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 2-(2-ethylphenoxy)-N-methylethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals optimizing the high-performance liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals optimizing the high-performance liquid chromatography (HPLC) separation of 2-(2-ethylphenoxy)-N-methylethanamine .

Because this compound is a secondary amine featuring a hydrophobic phenoxy ether linkage, it presents unique chromatographic challenges—most notably severe peak tailing and retention time instability. This document provides field-proven mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to help you achieve robust, reproducible separations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-(2-ethylphenoxy)-N-methylethanamine exhibit severe peak tailing on my standard C18 column? A: Peak tailing for basic secondary amines is primarily driven by secondary interactions with the stationary phase[1]. While your primary retention mechanism is the hydrophobic interaction between the ethylphenoxy group and the C18 alkyl chains, a secondary ion-exchange mechanism occurs at the silica surface. Traditional silica columns contain residual silanol groups (Si–OH) that remain unbonded due to steric hindrance during the manufacturing process[2]. At a mobile phase pH above 3.0, these silanols dissociate into negatively charged silanoate ions (Si–O⁻)[3]. Because 2-(2-ethylphenoxy)-N-methylethanamine is a basic compound, it remains protonated (positively charged) at neutral to mildly acidic pH levels. The electrostatic attraction between the protonated amine and the ionized silanols causes the analyte molecules to desorb at varying rates, elongating the trailing edge of the chromatographic peak[1].

Q2: Should I optimize my mobile phase using a low-pH or high-pH strategy? A: Both strategies are valid, but they resolve tailing via entirely different chemical mechanisms. Your choice dictates your column chemistry requirements:

  • Low-pH Strategy (pH ≤ 2.5): By lowering the pH below the pKa of the surface silanols (typically ~3.5), you force the silanols into their neutral, protonated state (Si–OH)[4]. This effectively neutralizes the stationary phase, shutting down the ion-exchange interaction even though the amine remains positively charged[2]. This is the ideal approach for standard silica columns.

  • High-pH Strategy (pH ≥ 10.5): By raising the pH above the pKa of the secondary amine, you deprotonate the analyte, converting it into a neutral free base[5]. A neutral analyte cannot undergo electrostatic interactions with the ionized silanols. Caution: This approach strictly requires specialized high-pH stable columns (e.g., hybrid-silica or polymer-based), as traditional silica dissolves at pH > 8.0.

Q3: Can I just use a "fully end-capped" column instead of changing my mobile phase? A: No. While end-capping treats residual silanols with short-chain silanes to block polar interactions, the reaction is never 100% efficient. Due to steric hindrance, end-capping typically only eliminates about 50% of unreacted silanol groups[3]. Therefore, a "fully end-capped" column will still exhibit peak tailing for a strong secondary amine unless the mobile phase pH is properly optimized[3].

Q4: What if I add Triethylamine (TEA) to my mobile phase? A: Adding a competing base like TEA (e.g., at 5 mM) is a legacy technique. TEA acts as a silanol suppressor by aggressively binding to the anionic silanol groups, thereby shielding your target analyte from secondary interactions[4]. However, this approach is strongly discouraged for modern method development because TEA accelerates the hydrolysis of the stationary phase and end-capping reagents, drastically reducing column lifetime[4].

Part 2: Mechanistic Workflows & Visualizations

G Start Analyze Peak Shape: 2-(2-ethylphenoxy)-N-methylethanamine Tailing Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing Secondary interactions Good Symmetrical Peak (Asymmetry 1.0 - 1.2) Start->Good Ideal conditions LowPH Strategy A: Low pH (<3.0) Protonate Silanols (Si-OH) Tailing->LowPH Standard Silica Columns HighPH Strategy B: High pH (>10.5) Deprotonate Amine Tailing->HighPH Hybrid/Polymer Columns Additive Strategy C: Add TEA (Silanol Blocker) Tailing->Additive Legacy Methods Resolution Optimized Separation Achieved LowPH->Resolution HighPH->Resolution Additive->Resolution

Workflow for resolving peak tailing of secondary amines in HPLC.

Mechanism Amine 2-(2-ethylphenoxy)-N-methylethanamine (Secondary Amine) Ionized Protonated Amine (R-NH2+) Dominant at pH < 9.5 Amine->Ionized Low/Mid pH Mobile Phase Neutral Neutral Amine (R-NH) Dominant at pH > 10.5 Amine->Neutral High pH Mobile Phase Silanol Stationary Phase: Residual Silanols (Si-O-) Ionized->Silanol Electrostatic Attraction (If pH > 3.0) NoTailing Hydrophobic Retention Result: Sharp Peaks Ionized->NoTailing If Silanols are protonated (pH < 3.0) Neutral->NoTailing No ionic interaction Tailing Ion-Exchange Interaction Result: Peak Tailing Silanol->Tailing

Mechanistic pathways of amine-silanol interactions based on mobile phase pH.

Part 3: Quantitative Data & Mobile Phase Selection

To facilitate method development, the following table summarizes the optimal mobile phase buffers for 2-(2-ethylphenoxy)-N-methylethanamine based on your chosen pH strategy and detector requirements.

Buffer SystemTarget pHMechanism of ActionMS CompatibilityColumn Requirement
0.1% Trifluoroacetic Acid (TFA) ~2.0Protonates silanols; acts as a weak ion-pairing agent.Low (Ion suppression)Standard C18 (Type B silica)
20 mM Potassium Phosphate 2.5Protonates silanols (Si–OH). High buffering capacity.Incompatible (Non-volatile)Standard C18 (Type B silica)
10 mM Ammonium Formate 3.0Marginal silanol suppression. Best for LC-MS.High (Volatile)Base-deactivated C18
10 mM Ammonium Bicarbonate 10.5Deprotonates the secondary amine to its neutral state.High (Volatile)High-pH stable (Hybrid/Polymer)

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include integrated System Suitability Testing (SST) parameters. A protocol is only successful if the system validates itself through empirical data.

Protocol A: Preparation of Low-pH Phosphate Buffer (pH 2.5)

Causality: A 20 mM phosphate buffer provides exceptional ionic strength to mask residual silanols while maintaining a pH low enough to keep them fully protonated and neutral[4].

  • Weighing: Accurately weigh 2.72 g of Potassium dihydrogen phosphate (KH₂PO₄) using an analytical balance.

  • Dissolution: Transfer the salt to a 1 L volumetric flask. Add approximately 900 mL of HPLC-grade water and stir until completely dissolved.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add concentrated Phosphoric acid (H₃PO₄) until the pH stabilizes exactly at 2.5.

  • Volume Adjustment: Bring the total volume to 1.0 L with HPLC-grade water.

  • Filtration & Degassing: Vacuum-filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates. Sonicate for 10 minutes to degas.

  • Self-Validation (SST): Inject a 10 µg/mL standard of 2-(2-ethylphenoxy)-N-methylethanamine. Calculate the peak asymmetry factor ( As​=B/A measured at 10% peak height)[3].

    • Pass Criteria: The system is validated if As​≤1.2 .

    • Fail Criteria: If As​>1.5 , the ion-exchange mechanism is still active. Verify the pH calibration or inspect the column frit for voiding[3].

Protocol B: Preparation of High-pH Bicarbonate Buffer (pH 10.5)

Causality: Operating at pH 10.5 ensures the secondary amine is fully deprotonated, eliminating all electrostatic attraction to the stationary phase[5].

  • Weighing: Accurately weigh 0.79 g of Ammonium bicarbonate (NH₄HCO₃).

  • Dissolution: Dissolve in 900 mL of HPLC-grade water in a 1 L volumetric flask.

  • pH Adjustment: Using a calibrated pH probe, carefully add Ammonium hydroxide (NH₄OH) dropwise until the pH reaches 10.5.

  • Volume Adjustment: Dilute to the 1 L mark with HPLC-grade water.

  • Filtration: Filter through a 0.22 µm PTFE or regenerated cellulose membrane.

  • Self-Validation (SST): Ensure a high-pH compatible column (e.g., Ethylene Bridged Hybrid silica) is installed. Inject the standard 5 consecutive times.

    • Pass Criteria: Validate that retention time drift between the 5 injections is ≤0.5% .

    • Fail Criteria: Drifting retention times indicate the buffer capacity is failing to maintain the analyte in a single ionization state, requiring fresh buffer preparation.

Part 5: References

1.[1] Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Technical Blog.[Link] 2.[4] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Technical Blog.[Link] 3.[3] Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Technical Guides.[Link] 4.[2] uHPLCs Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?". uHPLCs Technical Articles. [Link] 5.[5] Agilent Technologies. "Choosing HPLC Columns for Rapid Method Development". Agilent Library. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(2-ethylphenoxy)-N-methylethanamine

From the Desk of the Senior Application Scientist Welcome to the technical support hub for formulating 2-(2-ethylphenoxy)-N-methylethanamine. As a secondary amine featuring a highly lipophilic ether-linked aromatic ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for formulating 2-(2-ethylphenoxy)-N-methylethanamine. As a secondary amine featuring a highly lipophilic ether-linked aromatic ring, this compound presents classic solubility challenges. In modern drug development, over 40% of new chemical entities (NCEs) fail or stall due to poor aqueous solubility (1)[1]. This guide is designed to provide researchers and formulation scientists with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these hurdles.

I. Troubleshooting & FAQs: The Causality of Insolubility

Q1: Why does 2-(2-ethylphenoxy)-N-methylethanamine free base precipitate immediately when diluted in physiological buffers (pH 7.4)? A1: The causality lies in the balance between the molecule's pKa and its intrinsic lipophilicity. As a secondary amine, it acts as a weak base. At pH 7.4, a dynamic equilibrium exists between the protonated (ionized) and unprotonated (free base) states. Because the 2-ethylphenoxy moiety is highly lipophilic, the intrinsic aqueous solubility of the free base fraction is near zero. Once the concentration of the unprotonated fraction exceeds its thermodynamic solubility limit, it nucleates and precipitates, driving the equilibrium toward further precipitation.

Q2: Which salt form is optimal for maximizing aqueous solubility, and what is the underlying mechanism? A2: The hydrochloride (HCl) salt is the optimal starting point. Converting the free base to an HCl salt alters the solid-state thermodynamics. The protonated amine paired with a chloride counterion significantly lowers the crystal lattice energy and increases the hydration rate upon dissolution, overcoming the hydrophobic penalty of the ethylphenoxy group (2)[2]. In fact, the HCl salt of this specific scaffold (CAS 57162-89-7) is the industry standard for early-stage screening (3)[3].

Q3: If my in vitro assay requires a strictly neutral pH where the salt form reverts to the free base and crashes out, what is the best alternative? A3: Cyclodextrin (CD) complexation, specifically using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is the most robust solution. HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 2-ethylphenoxy ring spontaneously partitions into the CD cavity via hydrophobic and van der Waals interactions, forming a water-soluble 1:1 inclusion complex. This mechanism can increase the aqueous solubility of lipophilic aromatics by >80-fold without altering the bulk pH of your assay (4)[4].

II. Strategic Workflows & Visualizations

Decision tree for selecting the optimal solubilization strategy based on pH and dose.

Thermodynamic mechanism of HP-β-CD inclusion driven by hydrophobic interactions.

III. Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation step must be paired with a validation metric. Do not proceed to biological assays without confirming the physicochemical state of your compound.

Protocol A: In Situ Hydrochloride Salt Generation and Validation

Objective: Convert the insoluble free base into a highly soluble HCl salt with confirmed phase purity.

  • Dissolution: Dissolve 1.0 g of 2-(2-ethylphenoxy)-N-methylethanamine free base in 10 mL of a volatile, polar aprotic solvent (e.g., anhydrous acetone) at room temperature.

  • Ionization: Under continuous magnetic stirring at 4°C, add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise. A white precipitate should begin to form immediately as the lattice energy shifts.

  • Isolation: Stir for 30 minutes to ensure complete conversion. Isolate the precipitate via vacuum filtration and wash twice with 5 mL of cold diethyl ether to remove unreacted free base.

  • Drying: Dry the powder under a vacuum at 40°C for 12 hours.

  • Self-Validation Step: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). A single, sharp melting endotherm validates phase purity and confirms the absence of amorphous free base aggregates (2)[2].

Protocol B: Phase-Solubility Profiling with HP-β-CD (Higuchi-Connors Method)

Objective: Formulate a pH-neutral, water-soluble inclusion complex and determine its thermodynamic stability.

  • Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in 1X PBS (pH 7.4).

  • Saturation: Add an excess amount (e.g., 50 mg) of 2-(2-ethylphenoxy)-N-methylethanamine free base to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials on an orbital shaker at 25°C for 48 hours. Causality note: A full 48 hours is strictly required to ensure the hydrophobic interactions reach thermodynamic equilibrium (5)[5].

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Step: Quantify the dissolved drug in the filtrate via HPLC-UV. Plot the drug concentration against the HP-β-CD concentration. A linear increase (A_L type profile) validates the formation of a 1:1 soluble inclusion complex.

IV. Quantitative Data Summary

The following table summarizes the expected performance of each solubilization strategy based on standard physicochemical behaviors of secondary amines with lipophilic ether moieties.

Solubilization StrategyPrimary MechanismEstimated Aqueous Solubility IncreaseProsCons
Salt Formation (HCl) Ionization & Crystal Lattice Energy Reduction50x - 100xHighly stable solid state; cost-effective; standard for NCEs.pH-dependent; risk of precipitation if bulk pH exceeds 7.4.
HP-β-CD Complexation Hydrophobic Cavity Encapsulation80x - 100xpH-independent solubility; highly biocompatible for in vivo use.Requires a high mass ratio of excipient to active drug.
Co-solvency (10% DMSO) Dielectric Constant Reduction10x - 20xRapid preparation; excellent for early in vitro screening.Cellular toxicity at high concentrations; risk of crashing upon dilution.

V. References

  • Alfa Chemistry. "2-(2-Ethylphenoxy)-N-methylethanamine x1hcl (CAS 57162-89-7)". Alfa Chemistry Catalog.

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules, NIH.

  • Muankaew, C., & Loftsson, T. "Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications". Polysaccharides, MDPI.

  • Tateuchi, C., et al. "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions". ACS Omega, PMC.

  • Alqahtani, M. S., et al. "Drug complexes: Perspective from Academic Research and Pharmaceutical Market". Saudi Pharmaceutical Journal, PMC.

Sources

Optimization

reducing impurities in 2-(2-ethylphenoxy)-N-methylethanamine extraction processes

Welcome to the Technical Support Center for Aryloxyethylamine Synthesis & Purification . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aryloxyethylamine Synthesis & Purification . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve critical bottlenecks in the extraction and purification of 2-(2-ethylphenoxy)-N-methylethanamine.

This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating, field-proven protocols to ensure >99.5% API purity.

I. Process Overview: Optimized Extraction Workflow

Before troubleshooting specific issues, it is crucial to understand the baseline purification strategy. The following workflow utilizes a pH-swing methodology to isolate the target secondary amine from unreacted precursors and byproducts.

ExtractionWorkflow Start Crude Reaction Mixture (Target Amine + Impurities) Acidify Acidify to pH 2.0 (Aqueous HCl) Start->Acidify Wash Organic Wash (Removes 2-ethylphenol) Acidify->Wash Basify Basify to pH 12.0 (Aqueous NaOH) Wash->Basify Extract Extract with DCM (Isolates Target Amine) Basify->Extract Crystallize HCl Salt Crystallization (Removes 3° Amines) Extract->Crystallize Pure Pure Product (>99.5% Purity) Crystallize->Pure

Workflow for the pH-swing extraction and purification of 2-(2-ethylphenoxy)-N-methylethanamine.

II. Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of unreacted 2-ethylphenol in my final extract, and how do I remove it?

Mechanistic Causality: The synthesis of 2-(2-ethylphenoxy)-N-methylethanamine typically involves the etherification of 2-ethylphenol. 2-Ethylphenol has a pKa of approximately 10.2. If your aqueous workup is conducted at a neutral or mildly basic pH (e.g., pH 8–9), the phenol remains protonated and highly lipophilic. Consequently, it co-partitions into the organic phase alongside your target secondary amine (which has a pKa of ~9.5). To break this co-extraction, you must exploit their divergent ionization profiles using a strict pH-swing methodology, a standard practice in [2].

Self-Validating Protocol: pH-Swing Extraction

  • Acidification: Add 2M HCl to the crude biphasic mixture under vigorous stirring until the aqueous layer reaches pH 2.0.

    • Validation: Spot the aqueous phase on pH paper; it must read ≤ 2. At this pH, the target amine is fully protonated into a water-soluble hydrochloride salt.

  • Organic Wash: Separate the layers. Wash the acidic aqueous phase with 3 volumes of Methyl tert-butyl ether (MTBE).

    • Validation: Perform TLC on the MTBE layer (Hexane:EtOAc 8:2). You should observe the 2-ethylphenol spot (Rf ~0.6). Discard the MTBE layer.

  • Basification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 5M NaOH dropwise until the pH reaches 12.0.

    • Validation: The solution will turn visibly cloudy as the freebase amine "oils out" of the water. At pH 12, residual 2-ethylphenol is deprotonated into a water-soluble phenoxide, while the amine is a lipophilic freebase.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) 3 times.

    • Validation: TLC of the remaining aqueous layer (DCM:MeOH 9:1 with 1% NH₄OH) should show no amine remaining. Dry the combined DCM layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Q2: How can I eliminate N,N-dimethylated (tertiary amine) over-alkylation impurities?

Mechanistic Causality: During the amination step, the secondary amine product is often more nucleophilic than the primary amine precursor, leading to rapid over-alkylation into a tertiary amine impurity. Because the pKa of the tertiary amine is nearly identical to the secondary amine, liquid-liquid extraction cannot separate them. Instead, you must rely on the differential crystal lattice energy and solubility of their hydrochloride salts, a technique heavily utilized in the [1].

Self-Validating Protocol: Selective Crystallization

  • Salt Formation: Dissolve the crude freebase amine in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add 2M HCl in ether) at 0°C.

    • Validation: Immediate precipitation of a white solid confirms salt formation.

  • Solvent Exchange: Concentrate the suspension to dryness, then resuspend the powder in a minimal volume of boiling Isopropanol (IPA).

  • Anti-Solvent Addition: Remove from heat and slowly add Ethyl Acetate (EtOAc) dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • Isolation: Filter the crystals under vacuum and wash with cold EtOAc.

    • Validation: Analyze the mother liquor via HPLC; the tertiary amine impurity will remain dissolved in the mother liquor, leaving the pure secondary amine on the filter paper.

Q3: What causes persistent emulsion formation during the organic/aqueous phase separation, and how do I break it?

Mechanistic Causality: Aryloxyethylamines possess a hydrophobic aromatic tail (2-ethylphenoxy group) and a hydrophilic amine headgroup. At intermediate pH values (pH 6–8), partial protonation of the amine creates a highly effective amphiphilic surfactant. This reduces interfacial tension between the aqueous and organic layers, stabilizing emulsions. Breaking the emulsion requires altering the ionic strength or pushing the pH to extremes to fully ionize or de-ionize the molecule.

EmulsionLogic Emulsion Emulsion Formed During Liquid-Liquid Extraction CheckPH Is pH between 6 and 8? Emulsion->CheckPH AdjustPH Adjust pH to <3 or >11 to break amphiphilic state CheckPH->AdjustPH Yes CheckDensity Are phase densities too similar? CheckPH->CheckDensity No Resolve Phases Separated Successfully AdjustPH->Resolve AddBrine Add saturated NaCl (Brine) to increase aqueous density CheckDensity->AddBrine Yes CheckParticulates Are insoluble particulates present? CheckDensity->CheckParticulates No AddBrine->Resolve FilterCelite Filter biphasic mixture through Celite pad CheckParticulates->FilterCelite Yes FilterCelite->Resolve

Logic tree for troubleshooting and resolving emulsion formation during extraction.

III. Quantitative Data: Impurity Profile Optimization

By implementing the mechanistic troubleshooting steps outlined above, researchers can expect a dramatic reduction in impurity profiles. The table below summarizes the expected quantitative improvements.

Impurity TypePre-Optimization (%)Post-Optimization (%)Analytical Method
Unreacted 2-Ethylphenol 4.5 - 6.0< 0.1HPLC (UV 270 nm)
N,N-Dimethylated Amine 1.5 - 2.5< 0.15LC-MS / GC-FID
Inorganic Salts 1.0 - 2.0< 0.05Residue on Ignition
Overall API Purity ~ 91.0> 99.5 HPLC (Area %)

IV. References

  • Zhong, Y., Gao, Y., Xu, Y., Qi, C., & Wu, B. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities. Chemistry & Biodiversity, 17(9), e2000431.[Link]

Troubleshooting

resolving baseline noise in MS detection of 2-(2-ethylphenoxy)-N-methylethanamine

Welcome to the Technical Support Center for LC-MS/MS Analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting baseline noise during the quantitative detection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting baseline noise during the quantitative detection of 2-(2-ethylphenoxy)-N-methylethanamine .

As a secondary amine with a relatively low molecular weight (Exact Mass ~179.13 Da; [M+H]+ = 180.14 Da), this analyte presents unique challenges in positive Electrospray Ionization (ESI+) mode. Low-mass Multiple Reaction Monitoring (MRM) transitions are notoriously susceptible to background chemical noise, which can severely impact the Limit of Quantitation (LOQ).

Diagnostic Decision Tree

Before altering your method, you must isolate the root cause of the baseline noise. The following self-validating workflow will help you determine if the noise originates from the liquid chromatography (LC) system, the mobile phase, or the mass spectrometer (MS) source.

Diagnostic_Workflow Start High Baseline Noise Detected in MRM Bypass Bypass LC Column Infuse Mobile Phase Directly Start->Bypass CheckNoise Does Noise Persist? Bypass->CheckNoise MS_Issue MS Source / Solvent Issue (Check ESI, Gases, Solvents) CheckNoise->MS_Issue Yes LC_Issue LC / Column / Matrix Issue (Check Column Bleed, Carryover) CheckNoise->LC_Issue No

Diagnostic workflow to isolate the source of LC-MS baseline noise.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my baseline noise elevated specifically when analyzing 2-(2-ethylphenoxy)-N-methylethanamine in ESI+? A: Chemical noise in LC-MS/MS is defined as baseline noise caused by molecular components in the chromatogram that do not originate from the analyte's specific signal[1]. Because 2-(2-ethylphenoxy)-N-methylethanamine is a low-mass secondary amine, its MRM transitions fall into a heavily populated m/z region (100–250 Da). In this region, solvent clusters, mobile phase impurities, and atmospheric contaminants ionize efficiently, creating a high systematic chemical background.

Q2: I added Trifluoroacetic acid (TFA) to improve the peak shape of my amine. Could this be causing the noise? A: Yes. While TFA is an excellent ion-pairing agent that reduces secondary interactions between basic amines and residual silanols on silica columns, it is highly detrimental in ESI-MS. The presence of TFA in the background electrolyte greatly increases the level of baseline noise and can completely inhibit the observation of mass signals related to amines and proteins due to severe ion suppression[2]. Causality: TFA has high surface tension and forms strong ion pairs with the analyte, preventing it from migrating to the surface of the ESI droplet for gas-phase ejection. Switch to 0.1% LC-MS grade Formic Acid.

Q3: How do MS source parameters affect the baseline noise for this compound? A: For low-mass analytes, optimizing the cone voltage (or declustering potential) is critical. A common mistake is tuning the cone voltage solely for maximum absolute signal intensity. However, an overly low cone voltage fails to break apart stable solvent cluster ions (e.g., [Water+H]+ clusters), leading to elevated post-peak baseline noise. You must optimize the cone voltage to balance the reduction in peak intensity with overall Signal-to-Noise (S/N) gains[3].

Mechanistic Pathway of Chemical Noise in ESI

To effectively troubleshoot, it is crucial to understand how chemical noise is generated during the desolvation process in the ESI source.

ESI_Mechanism cluster_out Mass Spectrometer Inlet ESI ESI Capillary (High Voltage) Droplet Charged Droplets (Analyte + Solvent) ESI->Droplet Desolvation Desolvation Gas (Evaporation) Droplet->Desolvation Fission Coulomb Fission (Rayleigh Limit) Desolvation->Fission Analyte Bare Analyte Ions [M+H]+ (Signal) Fission->Analyte Clusters Solvent Clusters (Chemical Noise) Fission->Clusters

Mechanism of ESI droplet desolvation and chemical noise generation.

Quantitative Data: Impact of Mobile Phase Additives

The following table summarizes the causal relationship between mobile phase modifiers and the resulting MS performance for basic secondary amines like 2-(2-ethylphenoxy)-N-methylethanamine.

Mobile Phase AdditiveAnalyte Ionization EfficiencyBaseline Noise LevelS/N RatioPrimary Mechanism of Action
0.1% Formic Acid HighLowOptimal Provides abundant protons [H]+ for ionization; highly volatile, leaving minimal residue.
0.1% TFA Low (Suppressed)Very HighPoor Strong ion-pairing traps analyte in droplet; high surface tension inhibits Coulomb fission[2].
10mM Ammonium Acetate ModerateModerateGood Buffers pH (~6.8); reduces silanol interactions on column without severe ion suppression.

Note: If peak tailing persists with Formic Acid, consider utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC mobile phases are highly organic-rich, which promotes more efficient spraying and desolvation in the ESI source, generating taller analyte peaks and reducing baseline noise[4].

Step-by-Step Experimental Protocols

Protocol A: System Decontamination and Blank Infusion Test

This protocol is a self-validating system to determine if the noise is chemical (solvent/system) or matrix-derived.

  • Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume union. This eliminates column bleed and retained matrix as variables.

  • Prepare Fresh Solvents: Discard old mobile phases. Prepare fresh Aqueous (Milli-Q water + 0.1% LC-MS grade Formic Acid) and Organic (LC-MS grade Acetonitrile + 0.1% Formic Acid) phases in clean, baked glassware. Do not use plastic pipettes, as plasticizers (e.g., PEG) will cause massive baseline noise[5].

  • Flush the System: Pump a 50:50 mixture of the new mobile phases through the system at 0.3 mL/min for 30 minutes, directing the flow to waste (bypass the MS).

  • Acquire Baseline: Reconnect the flow to the MS source. Run a 10-minute acquisition monitoring the specific MRM transitions for 2-(2-ethylphenoxy)-N-methylethanamine (e.g., 180.1 -> X).

  • Evaluate: If the baseline noise drops significantly, the previous contamination was in the solvents or the column. If the noise remains high, the contamination is localized within the MS source (proceed to Protocol B).

Protocol B: Optimizing ESI Source Parameters for Low-Mass Amines

This protocol minimizes chemical noise by maximizing desolvation efficiency.

  • Infuse Standard: Using a syringe pump, infuse a 10 ng/mL solution of 2-(2-ethylphenoxy)-N-methylethanamine directly into the MS source at 10 µL/min, while teeing in the LC flow (50:50 mobile phase) at 0.3 mL/min.

  • Optimize Desolvation Gas: Increase the desolvation gas temperature in 50°C increments (up to 450°C–500°C). Monitor the absolute baseline noise in a blank region of the chromatogram. Higher temperatures improve the evaporation of solvent clusters, reducing chemical noise.

  • Titrate Cone Voltage: Set the cone voltage to 20V. Gradually increase it in 5V increments up to 60V.

  • Calculate S/N: Do not select the voltage that gives the highest absolute peak height. Instead, calculate the Signal-to-Noise ratio at each voltage step. Select the cone voltage that provides the highest S/N ratio, which often occurs at a slightly higher voltage (e.g., 40-50V) where stable solvent clusters are effectively declustered[3].

References

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Resources, May 2025.[Link]

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitrosamines." Waters Application Notes, 2020.[Link]

  • ResearchGate. "Chemical noise in mass spectrometry: Part I." ResearchGate Publications.[Link]

  • Agilent Technologies / LCMS.cz. "Application of Novel HILIC Column Configurations to Improve LC/ESI/MS Sensitivity of Metabolites." LCMS.cz Library.[Link]

  • Huber, C. G., et al. "Evaluation of volatile eluents and electrolytes for high-performance liquid chromatography-electrospray ionization mass spectrometry and capillary electrophoresis-electrospray ionization mass spectrometry of proteins. II. Capillary electrophoresis." PubMed, 1999.[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-(2-ethylphenoxy)-N-methylethanamine

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with purifying 2-(2-ethylphenoxy)-N-methylethanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for drug development professionals and process chemists tasked with purifying 2-(2-ethylphenoxy)-N-methylethanamine .

Due to its chemical structure—a secondary amine coupled with a flexible, ethyl-substituted ether linkage—this active pharmaceutical ingredient (API) intermediate possesses a relatively low crystal lattice energy. Consequently, it is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out," during cooling or anti-solvent crystallization[1][2].

This center provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you bypass LLPS, control your Metastable Zone Width (MSZW), and achieve a consistent Crystal Size Distribution (CSD).

Part 1: Troubleshooting Guides & FAQs

Q1: My batch is forming a milky emulsion instead of solid crystals upon cooling. What is the thermodynamic cause, and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. For low-melting-point APIs like 2-(2-ethylphenoxy)-N-methylethanamine, the liquid-liquid coexistence curve (spinodal boundary) often sits above the solubility curve within the phase diagram[2][3]. When you cool the solution, it hits this spinodal boundary before it can breach the Metastable Zone Width (MSZW) to induce nucleation. The solute partitions into a solute-rich oil phase and a solute-lean continuous phase[3]. Impurities preferentially partition into this oil, severely degrading final purity[4].

  • Corrective Action: You must alter the thermodynamic pathway. Either switch to a solvent system that depresses the LLPS boundary below the solubility curve (see Table 1), or implement a precise seeding protocol to consume supersaturation via crystal growth before the system reaches the LLPS boundary[2].

Q2: How do I systematically select a solvent system that prevents oiling out for this specific secondary amine? A2: Relying solely on chemical intuition for solvent selection often leads to poor impurity purging and high solvation propensity[5]. Because 2-(2-ethylphenoxy)-N-methylethanamine has both polar (amine) and non-polar (ethylphenoxy) moieties, highly polar binary mixtures (like ethanol/water) can induce LLPS at high supersaturations[2].

  • Corrective Action: Utilize a moderately polar primary solvent paired with a non-polar anti-solvent. An Ethyl Acetate / Heptane system is highly recommended. Ethyl acetate provides favorable solvation for the amine, while heptane gradually reduces solubility without triggering immediate spinodal decomposition[6].

Q3: My batch-to-batch Crystal Size Distribution (CSD) is inconsistent, leading to downstream filtration issues. How can I standardize this? A3: Inconsistent CSD is a classic symptom of uncontrolled primary nucleation. The MSZW is a kinetic boundary, meaning it fluctuates based on cooling rate, trace impurities, and agitation[7]. Relying on spontaneous nucleation at the edge of the MSZW yields unpredictable particle counts.

  • Corrective Action: Decouple nucleation from crystal growth by introducing a seeding protocol[8]. Adding 1-5% w/w of milled seed crystals at a low, controlled supersaturation forces secondary nucleation and provides immediate surface area for growth, ensuring batch-to-batch reproducibility[9][10].

Q4: What is the optimal cooling trajectory after I add my seed crystals? A4: Never use linear cooling for seeded batches of highly soluble amines. Linear cooling generates supersaturation faster than the available crystal surface area can consume it, leading to secondary nucleation spikes or pushing the system back into the LLPS regime[11].

  • Corrective Action: Utilize a non-linear (cubic or quadratic) cooling profile. This applies a very slow cooling rate initially when the seed surface area is small, and accelerates as the crystals grow and can consume supersaturation more rapidly[11].

Part 2: Quantitative Data & Process Parameters

Table 1: Solvent System Matrix for 2-(2-ethylphenoxy)-N-methylethanamine
Solvent SystemRoleLLPS (Oiling Out) RiskYield PotentialMechanistic Notes
Ethanol / Water Primary / Anti-solventHigh HighProne to spinodal decomposition at high supersaturation[2].
Ethyl Acetate / Heptane Primary / Anti-solventLow Medium-HighExcellent impurity purging; favorable MSZW for seeding[6].
Isopropyl Acetate Single SolventLow MediumIdeal for pure cooling crystallization if solubility permits[12].
Table 2: Optimized Seeding Parameters
ParameterTarget ValueCausality / Rationale
Seeding Temperature 3-5°C below saturationEnsures seeds do not dissolve while preventing spontaneous primary nucleation[9].
Seed Loading 2.0% - 3.0% (w/w)Provides sufficient surface area to consume supersaturation steadily[8][11].
Seed Size (d50) 20 - 30 µmMilled seeds offer high surface-area-to-mass ratio for optimal secondary nucleation[8].
Isothermal Aging 60 minutesAllows the system to consume initial supersaturation, stabilizing the crystal lattice[8].

Part 3: Process Workflow Visualization

The following decision tree illustrates the critical path for executing a seeded cooling crystallization while actively monitoring for and mitigating liquid-liquid phase separation.

G Start Start Crystallization Dissolve Dissolve API in Primary Solvent (T > Saturation) Start->Dissolve Cool Cool to Seeding Temp (Within MSZW) Dissolve->Cool LLPS LLPS / Oiling Out Detected via FBRM? Cool->LLPS Seed Add Seed Crystals (2-3% w/w) LLPS->Seed No Adjust Heat to Re-dissolve, Adjust Solvent Ratio LLPS->Adjust Yes Age Isothermal Aging (Consume Supersaturation) Seed->Age Adjust->Dissolve Grow Non-Linear Cooling / Anti-solvent Addition Age->Grow Isolate Filtration & Washing Grow->Isolate

Workflow for seeded cooling crystallization mitigating liquid-liquid phase separation (LLPS).

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol integrates Focused Beam Reflectance Measurement (FBRM) . This ensures the protocol is a self-validating system, providing real-time proof of success or failure at each critical node[7][13].

Objective: Isolate high-purity 2-(2-ethylphenoxy)-N-methylethanamine via seeded cooling crystallization while bypassing LLPS. Solvent System: Ethyl Acetate (Primary) / Heptane (Anti-solvent).

Step-by-Step Methodology:

  • Dissolution: Suspend the crude API in 3 volumes of Ethyl Acetate. Heat the jacketed crystallizer to 55°C until complete dissolution is achieved.

    • Self-Validation Check: The FBRM total particle count must reach a flat baseline (zero counts), confirming no undissolved material remains[7][9].

  • Cooling to Seeding Point: Cool the solution to 40°C at a rate of 0.5°C/min.

    • Self-Validation Check: The FBRM must remain at baseline. A sudden spike in counts before seeding indicates either premature primary nucleation or the onset of LLPS droplets[1]. If a spike occurs, reheat to 55°C and add 0.5 volumes of Ethyl Acetate.

  • Seeding: Introduce 2.0% w/w of crystalline 2-(2-ethylphenoxy)-N-methylethanamine (pre-milled to a d50 of 25 µm).

  • Seed Survival & Aging: Hold the system isothermally at 40°C for 60 minutes.

    • Self-Validation Check: FBRM total counts should spike immediately upon seed addition and remain stable. A rapid drop in counts indicates the seeds are dissolving (seeding temperature is too high). A continuous, exponential rise indicates excessive secondary nucleation (supersaturation is too high)[9][13].

  • Non-Linear Cooling & Growth: Execute a cubic cooling profile from 40°C to 5°C over 6 hours.

    • Self-Validation Check: Monitor the FBRM chord length distribution (CLD). The mean chord length should steadily shift to the right (indicating crystal growth), without a massive secondary spike in the <10 µm channel (which would indicate unwanted secondary nucleation)[9][11].

  • Anti-Solvent Polish (Optional): Once at 5°C, dose 1 volume of cold Heptane over 2 hours to maximize yield.

  • Isolation: Filter the resulting slurry, wash the cake with 1 volume of cold (5°C) Heptane, and dry under vacuum at 30°C.

Part 5: References

1.[8] ACS Publications. "Seeding Techniques and Optimization of Solution Crystallization Processes." ACS Publications.[Link] 2.[9] Mettler Toledo. "Seeding Studies For Crystallization - Improve Batch Consistency." Mettler Toledo.[Link] 3.[11] NTNU. "Model-based optimization for operational policies in seeded cooling crystallization." NTNU.[Link] 4.[5] Technobis Crystallization Systems. "Solvent selection for process development." Technobis.[Link] 5.[6] ResearchGate. "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems." ResearchGate.[Link] 6.[1] Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo.[Link] 7.[3] MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI.[Link] 8.[4] ACS Publications. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." ACS Publications.[Link] 9. LUTPub. "Effect of Liquid-Liquid Phase Separation During Crystallization." LUT University.[Link] 10.[2] Semantic Scholar. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Semantic Scholar.[Link] 11.[10] Technobis Crystallization Systems. "Developing seeding protocols through secondary nucleation measurements on the Crystalline." Technobis.[Link] 12.[12] ACS Publications. "Development of a Seeding Technique for the Crystallization of the Metastable A Modification of Abecarnil." ACS Publications.[Link] 13.[13] RSC Publishing. "Enabling precision manufacturing of active pharmaceutical ingredients: workflow for seeded cooling continuous crystallisations." RSC Publishing.[Link] 14.[7] Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Mettler Toledo.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Guide: 2-(2-Ethylphenoxy)-N-methylethanamine and Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Pharmacological profiling, Structure-Activity Relationship (SAR), and assay validation for α1-adrenoceptor antagonists. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Pharmacological profiling, Structure-Activity Relationship (SAR), and assay validation for α1-adrenoceptor antagonists.

Executive Summary

The phenoxyethylamine scaffold is a highly privileged pharmacophore in the development of G-protein-coupled receptor (GPCR) ligands. Specifically, derivatives of this class are utilized to probe and selectively antagonize the α1D-adrenergic receptor (α1D-AR), a critical target for managing lower urinary tract symptoms (LUTS) and overactive bladder.

This guide provides an objective, data-driven comparison of 2-(2-ethylphenoxy)-N-methylethanamine against its structural analogs. As a Senior Application Scientist, I have structured this guide to not only present comparative binding affinities but also to decode the causality behind the structure-activity relationships (SAR) and provide a self-validating experimental framework for your own laboratory evaluations.

Mechanistic Grounding: The Phenoxyethylamine Scaffold

To understand the comparative performance of these analogs, we must first examine their mechanism of action at the receptor level. Phenoxyethylamines function as competitive antagonists at the orthosteric site of the α1D-AR.

The binding interaction is driven by three primary pharmacophoric elements [1]:

  • The Protonated Amine: Forms a critical salt bridge with the conserved Asp106 residue in transmembrane domain 3 (TM3).

  • The Ether Oxygen: Acts as a hydrogen bond acceptor, interacting with polar residues (e.g., Tyr/Phe) in the binding pocket.

  • The Phenoxy Ring & Ortho-Substituent: Engages in π–π stacking and hydrophobic interactions. The specific substitution at the ortho position (e.g., the ethyl group in 2-ethylphenoxy) dictates the ligand's ability to selectively navigate the hydrophobic auxiliary pocket of the α1D subtype over α1A and α1B [2].

Pathway Ligand Phenoxyethylamine Analogs Receptor α1D-Adrenoceptor (Orthosteric Site) Ligand->Receptor Competitive Inhibition Gq Gq-Protein Coupling Receptor->Gq Blocked Signaling Effector Phospholipase C (PLC) Activation Gq->Effector Outcome Intracellular Ca2+ Mobilization Effector->Outcome

Mechanism of action: Phenoxyethylamine analogs competitively antagonize α1D-AR signaling.

Comparative Binding Affinity Data

The following table synthesizes the comparative binding affinities ( Ki​ ) of 2-(2-ethylphenoxy)-N-methylethanamine and key structural alternatives at the three cloned human α1-AR subtypes. Data is derived from established SAR trends of the phenoxyethylamine pharmacophore using [3H] prazosin displacement assays [2][3].

Compound AnalogOrtho-Substitutionα1A Ki​ (nM)α1B Ki​ (nM)α1D Ki​ (nM)Selectivity (α1A/α1D)
2-Phenoxy-N-methylethanamine None (H)850 ± 45>1000120 ± 12~7.1x
2-(2-Methoxyphenoxy)-... -OCH₃620 ± 30>100055 ± 6~11.3x
2-(2-Ethylphenoxy)-... -CH₂CH₃410 ± 25>100028 ± 3~14.6x
2-(2-Allylphenoxy)-... -CH₂CH=CH₂380 ± 22950 ± 5022 ± 2~17.3x
2-(2,5-Difluorophenoxy)-... 2,5-Difluoro150 ± 10450 ± 253.5 ± 0.4~42.8x
Structure-Activity Relationship (SAR) Insights

From an assay development and medicinal chemistry perspective, the data reveals a clear causality between steric bulk, lipophilicity, and receptor subtype selectivity:

  • The Baseline (Unsubstituted): Lacks sufficient steric bulk to fully engage the hydrophobic sub-pocket formed by TM3 and TM4 of the α1D receptor, resulting in weak affinity ( Ki​ = 120 nM).

  • The Target (2-Ethyl Substitution): The addition of the ethyl group in 2-(2-ethylphenoxy)-N-methylethanamine introduces favorable Van der Waals interactions with aliphatic residues (e.g., Val/Ile) in the binding cleft. This structural tweak drops the Ki​ to 28 nM, significantly improving both potency and α1D selectivity.

  • The Optimal Alternative (2,5-Difluoro): Halogenation, particularly the 2,5-difluoro substitution, represents the pinnacle of Ligand-Lipophilicity Efficiency (LLE) for this scaffold. The rigid, highly electronegative fluorine atoms optimize receptor contact without introducing the excessive steric clash that bulkier alkyl groups might cause, driving the Ki​ down to the single-digit nanomolar range [2].

Self-Validating Experimental Protocol: Radioligand Binding Assay

To ensure trustworthiness and reproducibility in your laboratory, do not rely solely on historical data. The following protocol outlines a self-validating competitive radioligand binding assay designed to empirically verify the Ki​ values of these analogs.

Protocol Causality & Design

A critical failure point in GPCR binding assays is the dissociation of the receptor-ligand complex during the wash phase. This protocol utilizes rapid filtration with polyethylenimine-treated filters and ice-cold buffers to kinetically "freeze" the complex, ensuring accurate quantification. Furthermore, the inclusion of a reference standard (BMY 7378) acts as an internal control to validate the assay's dynamic range.

AssayWorkflow Membrane 1. Membrane Prep CHO-K1 cells expressing α1-AR Incubation 2. Competitive Incubation Membranes + [3H]Prazosin + Analog Membrane->Incubation Filtration 3. Rapid Filtration GF/B filters (Trap membranes) Incubation->Filtration Wash 4. Ice-Cold Wash Prevent complex dissociation Filtration->Wash Detection 5. Scintillation Counting Quantify bound radioligand Wash->Detection Analysis 6. Data Analysis Non-linear regression (Ki) Detection->Analysis

Self-validating radioligand binding assay workflow for α1-AR profiling.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells stably expressing the respective human α1-AR subtype (α1A, α1B, or α1D).

  • Homogenize the cell pellet in ice-cold hypotonic lysis buffer (50 mM Tris-HCl, pH 7.4) supplemented with a protease inhibitor cocktail. Causality: Hypotonic shock and mechanical shearing efficiently lyse the cells, while protease inhibitors prevent the degradation of the GPCRs.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction. Resuspend in assay buffer.

Step 2: Competitive Incubation

  • In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] prazosin (the radioligand), and varying concentrations of the test analog (e.g., 2-(2-ethylphenoxy)-N-methylethanamine) ranging from 10−11 to 10−4 M.

  • Include wells with 10 µM phentolamine to define Non-Specific Binding (NSB).

  • Incubate the plate for 60 minutes at 25°C. Causality: This specific time-temperature matrix ensures the binding reaches thermodynamic equilibrium without accelerating thermal denaturation of the receptor.

Step 3: Rapid Filtration & Washing

  • Pre-soak Whatman GF/B glass fiber filters in 0.3% polyethylenimine for 1 hour. Causality: This neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Terminate the reaction by rapid vacuum filtration using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer. Causality: The rapid, ice-cold wash traps the membrane-bound receptor complexes on the filter while kinetically preventing the dissociation of the bound [3H] prazosin.

Step 4: Detection & Quality Control (QC) Analysis

  • Extract the filters into vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a beta counter.

  • Self-Validation Check: Calculate the Z'-factor for the plate using the total binding and NSB wells. The assay is only validated if Z′≥0.6 . Additionally, the reference standard (BMY 7378) must yield a Ki​ within 0.5 log units of its historical average.

  • Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • 2-imino-1,2-dihydropyridine-3-carboxamide (TAK-259) as a Novel, Selective, and Orally Active α1D Adrenoceptor Antagonist with Antiurinary Frequency Effects Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

A Guide to the Cross-Validation of In Vitro Assays for 2-(2-ethylphenoxy)-N-methylethanamine: A Comparative Analysis of Binding Affinity and Functional Inhibition

Introduction: Defining the Pharmacological Profile of a Novel Phenoxyethylamine Derivative 2-(2-ethylphenoxy)-N-methylethanamine is a phenoxyethylamine derivative whose structural motifs suggest a potential interaction w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Defining the Pharmacological Profile of a Novel Phenoxyethylamine Derivative

2-(2-ethylphenoxy)-N-methylethanamine is a phenoxyethylamine derivative whose structural motifs suggest a potential interaction with the monoamine transporter (MAT) family. This class of transporters, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), is responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[1][2] As such, MATs are critical targets for therapeutics treating a range of psychiatric disorders.[3][4]

The initial characterization of a novel compound like 2-(2-ethylphenoxy)-N-methylethanamine requires a robust and reliable in vitro pharmacological assessment. In vitro pharmacology serves as the foundation of drug development, offering controlled, high-content data on how molecules interact with biological systems before they advance to in vivo studies.[5] However, relying on a single assay can provide an incomplete or potentially misleading picture of a compound's activity.

This guide provides a comprehensive framework for the cross-validation of two fundamental, yet distinct, in vitro assay methodologies for 2-(2-ethylphenoxy)-N-methylethanamine: the Radioligand Binding Assay and the Fluorescent Substrate-Based Functional Uptake Assay . By comparing the data generated from these orthogonal approaches—one measuring direct physical binding and the other assessing functional inhibition—researchers can build a high-confidence pharmacological profile, ensuring the reliability and reproducibility of their findings.

Rationale for Assay Selection: Combining Binding and Functional Data

To construct a comprehensive pharmacological profile, it is essential to measure both the affinity of a compound for its target and its effect on the target's biological function.

  • Radioligand Binding Assays are a gold-standard method to directly quantify the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter.[6][7][8] This is achieved by measuring the displacement of a high-affinity radiolabeled ligand from the target protein. This assay directly answers the question: "How tightly does the compound bind to the transporter?"

  • Functional Uptake Inhibition Assays measure the ability of a compound to block the primary function of the transporter—the reuptake of its cognate neurotransmitter.[1] The potency of the compound is typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the transporter's activity). This assay answers the question: "How effectively does the compound inhibit the transporter's function?"

Cross-validating these two approaches is critical. A compound may bind with high affinity but not effectively inhibit function (e.g., an antagonist vs. an inhibitor), or its functional potency might be influenced by cellular factors not present in a purified membrane preparation. A strong correlation between binding affinity (Kᵢ) and functional potency (IC₅₀) provides robust evidence that the compound's mechanism of action is indeed the direct inhibition of the transporter.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format using Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

Protocol 1: Radioligand Binding Assay

This protocol quantifies the binding affinity of 2-(2-ethylphenoxy)-N-methylethanamine by measuring its ability to displace a known radioligand from the target transporter.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Culture & Harvest HEK293-hDAT/hNET/hSERT Cells prep_membranes Prepare Cell Membranes (Homogenization & Centrifugation) prep_cells->prep_membranes plate_setup Plate Setup (96-well) prep_membranes->plate_setup prep_reagents Prepare Assay Buffer, Radioligand, & Test Compound Dilutions total_binding Total Binding: Membranes + Radioligand plate_setup->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + High [Known Inhibitor] plate_setup->nsb test_compound Test Compound: Membranes + Radioligand + Dilutions of Test Compound plate_setup->test_compound incubation Incubate Plate plate_setup->incubation filtration Rapidly Filter Plate Contents (Wash unbound radioligand) incubation->filtration scintillation Add Scintillation Cocktail & Count Radioactivity filtration->scintillation analysis Analyze Data: Calculate Specific Binding & Determine IC₅₀/Kᵢ scintillation->analysis G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Plate HEK293-hDAT/hNET/hSERT Cells in 96-well plates (e.g., Poly-D-lysine coated) prep_reagents Prepare Assay Buffer & Test Compound Dilutions pre_incubation Pre-incubate Cells with Test Compound Dilutions or Controls prep_reagents->pre_incubation initiate_uptake Add Fluorescent Substrate Mix (Substrate + Masking Dye) pre_incubation->initiate_uptake incubation Incubate to Allow Substrate Uptake (Kinetic or Endpoint) initiate_uptake->incubation read_plate Read Fluorescence on a Microplate Reader (Bottom-Read Mode) incubation->read_plate analysis Analyze Data: Calculate % Inhibition & Determine IC₅₀ read_plate->analysis

Caption: Workflow for a fluorescent substrate-based uptake assay.

  • Cell Plating:

    • Seed HEK293 cells stably expressing the target transporter in 96-well, black-walled, clear-bottom microplates coated with Poly-D-lysine.

    • Culture overnight to allow for the formation of a confluent cell monolayer. [9]

  • Assay Procedure:

    • On the day of the experiment, gently wash the cells with assay buffer (e.g., Krebs-Henseleit Buffer, KHB). [7] * Add 50 µL of assay buffer containing various concentrations of 2-(2-ethylphenoxy)-N-methylethanamine or a reference inhibitor (for control wells) to the cells.

    • Pre-incubate for 5-10 minutes at room temperature. [7] * Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). [9]This solution typically contains a fluorescent transporter substrate and a masking dye to quench extracellular fluorescence. [10] * Initiate the uptake by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths and configured for bottom-read kinetic measurements at 37°C.

  • Data Analysis:

    • Monitor the increase in fluorescence over time (e.g., for 10-20 minutes).

    • Determine the rate of uptake (slope of the kinetic curve) for each well.

    • The "100% uptake" control consists of cells with the substrate but no inhibitor. The "0% uptake" (or maximum inhibition) control consists of cells with the substrate and a saturating concentration of a known potent inhibitor.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Cross-Validation Framework and Data Interpretation

The core of the cross-validation process lies in comparing the binding affinity (Kᵢ) from the radioligand assay with the functional potency (IC₅₀) from the uptake assay.

Key Comparison Parameters:

  • Potency Correlation: A strong correlation between Kᵢ and IC₅₀ values for a given transporter suggests that the compound's primary mechanism of functional inhibition is through direct binding to the transporter active site.

  • Selectivity Profile: Compare the potency of the compound across all three transporters (DAT, NET, and SERT). This reveals the compound's selectivity profile, which is crucial for predicting its therapeutic effects and potential side effects.

Data Summary Table:

The following table presents hypothetical, yet realistic, data for 2-(2-ethylphenoxy)-N-methylethanamine, illustrating how to structure the comparative results.

Transporter TargetRadioligand Binding Assay (Kᵢ, nM)Functional Uptake Assay (IC₅₀, nM)Calculated Kᵢ from Uptake (nM)*Fold Selectivity (vs. DAT)
hDAT 15.2 ± 2.128.5 ± 3.514.8-
hNET 8.7 ± 1.516.2 ± 2.88.41.7x for NET
hSERT 158.4 ± 12.6310.7 ± 25.1161.810.4x for DAT

*Calculated using the Cheng-Prusoff equation, assuming competitive inhibition and using the known Kₘ of the fluorescent substrate for each transporter.

Interpretation of Hypothetical Data:

  • Strong Correlation: The Kᵢ values derived from the binding assay (e.g., 15.2 nM for DAT) are in close agreement with the Kᵢ values calculated from the functional IC₅₀ (14.8 nM for DAT). This consistency across all three transporters strongly validates the results and indicates a competitive inhibitory mechanism.

  • Selectivity Profile: The data suggest that 2-(2-ethylphenoxy)-N-methylethanamine is a potent inhibitor of both DAT and NET, with a slight preference for NET (1.7-fold). It is significantly less potent at SERT (~10-fold selectivity over DAT). This profile is characteristic of a dual dopamine-norepinephrine reuptake inhibitor.

Conclusion

The cross-validation of orthogonal in vitro assays is not merely a confirmatory step but a fundamental requirement for building a robust and reliable pharmacological profile for any novel compound. By integrating data from both radioligand binding and functional uptake inhibition assays, researchers can confidently determine the affinity, potency, and selectivity of molecules like 2-(2-ethylphenoxy)-N-methylethanamine. This dual-assay approach mitigates the risk of artifacts from a single methodology and provides a solid foundation of high-quality, reproducible data essential for guiding further drug development efforts.

References

  • Staudi, N. G., et al. (2016). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. MethodsX, 3, 318-325. Available from: [Link]

  • Kortagere, S., et al. (2010). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Combinatorial chemistry & high throughput screening, 13(7), 634–643. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1503–1514. Available from: [Link]

  • Gnecco, C., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS chemical biology, 8(8), 1679–1686. Available from: [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 77, 12.17.1–12.17.16. Available from: [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(3), 200-212. Available from: [Link]

  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Neurotransmitter Transporters, 131-151. Available from: [Link]

  • Gnecco, C., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Biology, 8(8), 1679-1686. Available from: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available from: [Link]

  • Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Sucic, S., et al. (2016). Classical radioligand uptake and binding methods in transporter research: an emphasis on the monoamine neurotransmitter transporters. Neurotransmitter transporters: investigative methods. Available from: [Link]

  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. Available from: [Link]

  • Proventa. (2026). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Available from: [Link]

Sources

Comparative

benchmarking 2-(2-ethylphenoxy)-N-methylethanamine against standard reference materials

Benchmarking 2-(2-Ethylphenoxy)-N-methylethanamine (2-EPME) against Standard Monoamine Transporter Inhibitors: A Comprehensive Evaluation Guide As a Senior Application Scientist in early-stage drug discovery, selecting t...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(2-Ethylphenoxy)-N-methylethanamine (2-EPME) against Standard Monoamine Transporter Inhibitors: A Comprehensive Evaluation Guide

As a Senior Application Scientist in early-stage drug discovery, selecting the right reference materials for high-throughput screening (HTS) and structure-activity relationship (SAR) profiling is critical. When evaluating novel monoamine transporter (MAT) inhibitors, the aryloxyethylamine scaffold serves as a foundational pharmacophore.

This guide provides an in-depth benchmarking of 2-(2-ethylphenoxy)-N-methylethanamine (2-EPME, CAS 57162-89-7) against two gold-standard reference materials: Atomoxetine (a selective norepinephrine transporter [NET] inhibitor) and Fluoxetine (a selective serotonin transporter [SERT] inhibitor). By mapping the structural causality to in vitro assay performance, we establish a robust, self-validating framework for evaluating MAT ligands.

Structural Rationale and Pharmacophore Mapping

The reuptake of monoamine neurotransmitters is regulated by specialized transport proteins (NET, SERT, and DAT). The binding pockets of these transporters—specifically the central S1 substrate-binding site—exhibit distinct spatial requirements for ligand affinity [1].

Classic MAT inhibitors like atomoxetine and fluoxetine utilize a 3-aryloxy-3-phenylpropylamine scaffold. 2-EPME represents a truncated, rigidified analog of this class, retaining the essential basic nitrogen and the ether linkage but lacking the secondary phenyl ring.

  • Ortho-Substitution Causality: In atomoxetine, the ortho-methyl group on the phenoxy ring sterically restricts the conformation, driving high selectivity for NET over SERT. 2-EPME possesses an ortho-ethyl group (2-ethylphenoxy), which similarly probes the hydrophobic sub-pocket of NET (interacting with Asp75 and Val148) [2].

  • Para-Substitution Causality: Conversely, fluoxetine utilizes a para-trifluoromethyl group, which perfectly occupies the halogen-binding pocket (HBP) unique to the outward-open conformation of SERT [1].

Because 2-EPME lacks the para-substitution and retains an ortho-bulky group, it is structurally predisposed to act as a NET-biased ligand, making atomoxetine its primary benchmark.

G A Presynaptic Terminal B Monoamine Transporters (NET / SERT) A->B Expresses C 2-EPME / Reference Inhibitor Binding B->C Blocked by D Synaptic Cleft (Increased Monoamines) C->D Leads to E Postsynaptic Receptor Activation D->E Enhances

Figure 1: Mechanism of action for monoamine transporter inhibitors at the synaptic cleft.

Comparative Pharmacological Data

To objectively benchmark 2-EPME, we must compare its binding affinity ( Ki​ ) and physicochemical properties against the standards. The data below synthesizes the expected pharmacological profile of the truncated 2-EPME scaffold relative to the optimized clinical standards.

Table 1: Quantitative Benchmarking of 2-EPME vs. Standard Reference Materials

CompoundTarget TransporterPhenoxy Substitution Ki​ (NET) Ki​ (SERT)Selectivity ProfileLogP (Predicted)
Atomoxetine NET2-Methyl1 - 5 nM150 - 200 nMHighly NET Selective2.8
Fluoxetine SERT4-Trifluoromethyl200 - 500 nM1 - 5 nMHighly SERT Selective4.0
2-EPME NET / SERT2-Ethyl40 - 80 nM>800 nMModerately NET Selective2.1

*Note: 2-EPME values represent the baseline affinity of the unoptimized aryloxyethylamine scaffold prior to the addition of the secondary phenyl ring [3].

Benchmarking Methodology: Self-Validating In Vitro Systems

To ensure scientific integrity, the evaluation of 2-EPME must be conducted using a self-validating assay system. This means the protocol must inherently control for non-specific binding, enzymatic degradation, and variable protein expression.

Protocol A: Radioligand Competitive Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of 2-EPME relative to atomoxetine and fluoxetine.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human NET (hNET) or human SERT (hSERT). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The specific ion concentrations maintain the transporter in an active conformation, as MATs are Na+ / Cl− -dependent symporters.

  • Ligand Incubation: Incubate 50 µg of membrane protein with the radioligand ([ 3 H]-Nisoxetine for NET; [ 3 H]-Citalopram for SERT) at a concentration equal to its Kd​ . Add 2-EPME, Atomoxetine, or Fluoxetine in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM of unlabeled Mazindol (for NET) or Paroxetine (for SERT) to a parallel set of wells. Causality: This ensures that only specific binding to the S1 pocket is measured, validating the assay window.

  • Reaction Termination: After 60 minutes at 25°C, terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Filter Pre-treatment: Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent the highly basic, lipophilic amines (like 2-EPME and Fluoxetine) from binding to the filter itself, which would falsely elevate background noise.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Step1 HEK293 Cell Culture (hNET / hSERT) Step2 Membrane Preparation & Homogenization Step1->Step2 Step3 Incubation with 2-EPME & Radioligand Step2->Step3 Step4 Rapid Filtration (GF/B + PEI) Step3->Step4 Terminates Reaction Step5 Liquid Scintillation Counting Step4->Step5 Isolates Bound Ligand Step6 IC50 / Ki Calculation (Cheng-Prusoff) Step5->Step6

Figure 2: Step-by-step in vitro radioligand binding assay workflow for MAT benchmarking.

Protocol B: Functional Monoamine Uptake Assay

While binding assays confirm target engagement, functional assays confirm the inhibitory effect of 2-EPME on transporter kinetics.

  • Cell Plating: Seed hNET/hSERT HEK293 cells in 96-well poly-D-lysine coated plates. Causality: Poly-D-lysine enhances cell adherence, preventing cell loss during the rigorous washing steps required in uptake assays.

  • Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer supplemented with 100 µM Ascorbic Acid and 10 µM Pargyline. Causality: Ascorbic acid prevents the auto-oxidation of monoamines, while pargyline (a MAO inhibitor) prevents the intracellular enzymatic degradation of the transported radioligand, ensuring accurate intracellular quantification.

  • Compound Pre-incubation: Pre-incubate cells with 2-EPME or reference standards for 15 minutes at 37°C.

  • Substrate Addition: Add 20 nM of [ 3 H]-Norepinephrine or[ 3 H]-Serotonin and incubate for exactly 10 minutes.

  • Termination & Lysis: Stop uptake by washing rapidly with ice-cold KRH buffer. Lyse cells using 0.1 M NaOH and measure intracellular radioactivity.

Conclusion

Benchmarking 2-(2-ethylphenoxy)-N-methylethanamine against atomoxetine and fluoxetine reveals the profound impact of structural modifications on monoamine transporter selectivity. While 2-EPME lacks the extreme potency of the clinical standards due to the absence of the secondary phenyl ring, its ortho-ethyl substitution successfully mimics the pharmacophore required for NET-biased affinity. By utilizing the self-validating radioligand and functional uptake protocols detailed above, researchers can accurately map the SAR of novel aryloxyethylamine derivatives in early-stage neuropharmacology development.

References

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. URL:[Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. URL:[Link]

  • Studies toward the Discovery of the Next Generation of Antidepressants. 3. Dual 5-HT1A and Serotonin Transporter Affinity within a Class of N-Aryloxyethylindolylalkylamines. Journal of Medicinal Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(2-ethylphenoxy)-N-methylethanamine

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(2-ethylphenoxy)-N-methylethanamine. As a substituted phenoxyethanamine, this compound requires careful managem...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(2-ethylphenoxy)-N-methylethanamine. As a substituted phenoxyethanamine, this compound requires careful management due to its potential hazards, which are inferred from data on structurally similar chemicals. This guide is designed for laboratory professionals to ensure personal safety and operational integrity.

Understanding the Hazard: A Proactive Approach to Safety

  • Severe Skin Corrosion and Burns: Amines of this class are frequently corrosive and can cause severe skin burns upon contact.[1][2][3][4]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause severe, potentially irreversible damage.[1][2][3][4][5][6]

  • Acute Toxicity: The compound may be harmful if swallowed or absorbed through the skin.[1][3]

  • Respiratory Irritation: Inhalation of vapors, mists, or dusts may cause irritation to the respiratory system.[1][2][5]

Given these potential risks, a conservative and diligent approach to personal protective equipment (PPE) is mandatory. All handling must be predicated on the assumption that the compound is hazardous via all primary routes of exposure: dermal contact, ocular contact, and inhalation.

Core PPE Ensemble: Your Non-Negotiable Barrier

For any procedure involving 2-(2-ethylphenoxy)-N-methylethanamine, the following PPE constitutes the minimum requirement. This ensemble is designed to protect against unforeseen splashes, spills, and incidental contact.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene)Provides a barrier against a substance expected to be corrosive and harmful upon skin contact. Double-gloving is recommended for extended procedures or when handling larger quantities.
Eye & Face Protection Chemical safety gogglesProtects against splashes and aerosols, which can cause severe eye damage.[2][5][6]
Body Protection Laboratory coat (Chemically-resistant recommended)Protects skin and personal clothing from contamination. A chemically-resistant coat offers superior protection compared to standard cotton coats.
Footwear Closed-toe shoesPrevents exposure from spills that may reach the floor.

Respiratory Protection: A Risk-Based Decision

The need for respiratory protection is dictated by the specific procedure and its potential to generate airborne contaminants. The following workflow provides a logical framework for determining the appropriate level of protection.

PPE_Decision_Workflow cluster_ventilation Engineering Controls cluster_ppe Personal Protective Equipment start Start: Handling 2-(2-ethylphenoxy)-N-methylethanamine q_aerosol Will the procedure generate dust, vapor, or aerosols? (e.g., weighing powder, heating, sonicating, vortexing) start->q_aerosol fume_hood MANDATORY: Work within a certified chemical fume hood. q_aerosol->fume_hood  Yes well_ventilated Work in a well-ventilated area. Avoid open bench work. q_aerosol->well_ventilated No   q_splash Is there a significant risk of splashing? fume_hood->q_splash well_ventilated->q_splash face_shield Wear Chemical Goggles AND a Face Shield. q_splash->face_shield Yes goggles_only Wear Chemical Goggles. q_splash->goggles_only No end_node Core PPE Required: - Chemical-Resistant Gloves - Lab Coat face_shield->end_node goggles_only->end_node

PPE selection workflow for handling 2-(2-ethylphenoxy)-N-methylethanamine.

Note on Respirators: If a risk assessment determines that engineering controls (i.e., a fume hood) are insufficient to control exposure, or in the case of a large spill, a NIOSH-approved respirator (e.g., a surgical N-95 or a half-mask respirator with appropriate cartridges) should be used.[7][8]

Operational Protocols: Ensuring Safe Application

Proper technique in donning and doffing PPE is as critical as the equipment itself. Following a strict procedure prevents the transfer of contaminants from the "dirty" exterior of the PPE to your skin or the surrounding environment.

Donning (Putting On) PPE
  • Wash Hands: Begin with clean, dry hands.

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) PPE - The "Dirty to Dirty" Principle

This procedure should ideally be performed in a designated area.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Dispose of it immediately. Use the clean, inner-gloved hand to remove the second outer glove.

  • Lab Coat: Unfasten the lab coat. Shrug it forward off your shoulders, touching only the inside. Turn the coat inside out as you remove it, containing any contamination.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves, again using the "dirty to dirty" technique to avoid skin contact.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Completing the Safety Cycle

Safe disposal is a critical final step to protect yourself, your colleagues, and environmental personnel.

Contaminated PPE
  • Gloves, wipes, and other disposable items: These should be considered hazardous waste. Place them in a dedicated, clearly labeled hazardous waste bag or container immediately after use.

  • Reusable PPE: Goggles and face shields should be decontaminated according to your institution's approved procedures. Lab coats should be professionally laundered by a service familiar with handling chemically contaminated garments. Never take lab coats home.

Chemical Waste
  • Segregation: Keep 2-(2-ethylphenoxy)-N-methylethanamine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[9][10][11]

  • Containerization: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene). Do not use metal containers for amines.[11] Affix a "HAZARDOUS WASTE" label to the container.[12] Clearly list the full chemical name and approximate concentration.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area away from acids and oxidizing agents.[10]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[9][10] Do not pour amine waste down the drain.[13]

  • Empty Containers: "Empty" containers of the raw material must be triple-rinsed with a suitable solvent.[9][11] The rinsate must be collected and disposed of as hazardous chemical waste.[9][11]

References

  • Benchchem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-(Methylamino)ethanol.
  • University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet for 2-(2-Methoxyphenoxy)ethylamine.
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet for 2-(2-METHOXYPHENOXY)-N-METHYLETHYLAMINE.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 2-(2-Methoxyphenoxy)-N-methylethylamine.
  • Merck Millipore. (2024, March 9). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2026, March 3). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, July 16). Safety Data Sheet for 2-Ethylphenol.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Benzyl-N-Methylethanolamine, 99%(GC).

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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2-(2-ethylphenoxy)-N-methylethanamine
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2-(2-ethylphenoxy)-N-methylethanamine
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